4-(3,4-Difluorophenyl)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-(3,4-difluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXNNFWYVBNDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(3,4-Difluorophenyl)piperidine Hydrochloride
The following technical guide details the structural architecture, synthesis, and application of 4-(3,4-Difluorophenyl)piperidine hydrochloride , a critical pharmacophore in medicinal chemistry.
CAS: 721958-67-4 (HCl Salt) | Formula:
Executive Summary
4-(3,4-Difluorophenyl)piperidine hydrochloride is a fluorinated phenylpiperidine scaffold widely utilized as a building block in the synthesis of serotonin reuptake inhibitors (SSRIs), dopamine antagonists, and sigma receptor modulators. It represents a bioisostere of the 4-phenylpiperidine moiety found in Paroxetine , where the 3,4-difluoro substitution pattern is employed to block metabolic oxidation at the para-position and modulate lipophilicity (
This guide provides a validated synthetic workflow, structural analysis, and handling protocols for researchers integrating this motif into lead optimization campaigns.
Chemical Architecture & Properties[2]
Structural Analysis
The molecule consists of a saturated piperidine ring attached at the C4 position to a phenyl ring bearing fluorine atoms at the 3 and 4 positions.
-
Conformation: The piperidine ring predominantly adopts a chair conformation . The bulky 3,4-difluorophenyl group prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.
-
Fluorine Effect: The fluorine atoms induce a strong dipole moment and reduce the electron density of the aromatic ring (electron-withdrawing), which increases resistance to Cytochrome P450 oxidative metabolism compared to the non-fluorinated analog.
Physicochemical Data
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency |
| Melting Point | 255 - 256 °C | Decomposes upon melting [1] |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et2O) |
| pKa (Calc) | ~10.5 (Piperidine N) | Highly basic secondary amine |
| LogP (Free Base) | ~2.3 - 2.5 | Moderate lipophilicity |
Synthesis & Manufacturing
The synthesis of 4-(3,4-difluorophenyl)piperidine hydrochloride typically proceeds via a Grignard addition followed by dehydration and catalytic hydrogenation . This route ensures high yield and avoids the formation of regioisomers common in Friedel-Crafts approaches.
Reaction Workflow (DOT Visualization)
Figure 1: Step-wise synthetic pathway from commercially available 1-benzyl-4-piperidone to the final hydrochloride salt.
Detailed Experimental Protocol
Based on established protocols for arylpiperidines [1, 2].
Step 1: Grignard Addition & Dehydration
-
Reagents: 1-Benzyl-4-piperidone (1.0 eq), 3,4-Difluorophenylmagnesium bromide (1.2 eq, in THF).
-
Procedure: Add the Grignard reagent dropwise to a cold (0°C) solution of the piperidone in dry THF. Stir for 2 hours, then quench with saturated
. -
Workup: Extract with ethyl acetate. The crude alcohol is immediately refluxed in a mixture of acetic acid and concentrated HCl (1:1) for 4 hours to effect dehydration.
-
Result: Yields 1-benzyl-4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine .
Step 2: Hydrogenation & Deprotection (One-Pot)
-
Reagents: Tetrahydropyridine intermediate (from Step 1), 10% Pd/C catalyst, Ethanol.
-
Procedure: Place the intermediate in a Parr shaker vessel with ethanol. Add Pd/C (10-20% w/w). Pressurize with Hydrogen gas (
) to 50 psi . -
Conditions: Shake at room temperature or mild heat (40°C) for 15 hours. This step simultaneously reduces the double bond and cleaves the N-benzyl protecting group.
-
Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Salt Formation: Dissolve the free base residue in a minimum amount of ethanol. Add
in diethyl ether dropwise until precipitation is complete. Recrystallize from Ethanol/Ether.[2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral markers must be observed.
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): m/z 197 (Free base). -
Base Peak: m/z 56 (Typical tetrahydropyridine fragment).
-
Fragmentation:
-
140 (Loss of
fragment). - 127 (Difluorobenzyl cation fragment).
-
140 (Loss of
Nuclear Magnetic Resonance (Predicted)
-
NMR (400 MHz,
):- 7.10 - 7.30 (m, 3H, Aromatic protons).
-
3.45 (m, 2H, Piperidine
-2,6). -
3.10 (td, 2H, Piperidine
-2,6). -
2.90 (tt, 1H, Methine
-4). -
1.80 - 2.10 (m, 4H, Piperidine
-3,5).
- NMR: Two distinct signals in the range of -135 to -145 ppm (depending on solvent), confirming the 3,4-substitution pattern.
Applications in Drug Design[1][4]
This scaffold acts as a "privileged structure" in neuropharmacology.
-
Paroxetine Analogs: The 3,4-difluoro substitution is often explored to improve the metabolic stability of Paroxetine-like SSRIs. The fluorine atoms block the primary site of hydroxylation found in the 4-monofluoro parent drug.
-
Dopamine D4 Antagonists: Linked with benzyl or phenoxymethyl groups at the nitrogen, this scaffold shows high affinity for D4 receptors, relevant in treating schizophrenia and Parkinson's dyskinesia [3].
-
Sigma Receptor Ligands: The lipophilic nature of the difluorophenyl group enhances binding to Sigma-1 receptors.
Safety & Handling
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.
-
Incompatibility: Strong oxidizing agents.
-
Health Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis, particularly during the handling of the Grignard reagent and pressurized hydrogen.
References
-
Patent: "Piperidine Derivatives and Their Use as 5-HT Receptor Modulators." WO 2007/065655 A1. (2007).[2] Describes the specific hydrogenation protocol and melting point data.
-
Methodology: "Process for the preparation of Paroxetine intermediate." WO 2001/025202 A1. (2001). Establishes the foundational Grignard/Dehydration route for 4-arylpiperidines.
-
Application: "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." ChemRxiv. (2023). Discusses the SAR of fluorinated piperidines in dopamine antagonism.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(3,4-Difluorophenyl)piperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1] As a derivative of the ubiquitous piperidine scaffold, which is a structural feature in numerous pharmaceuticals and natural alkaloids, this compound serves as a valuable building block in the development of novel therapeutic agents.[1] The incorporation of a 3,4-difluorophenyl moiety is a strategic design element intended to modulate the physicochemical and pharmacokinetic properties of the parent molecule. The strong C-F bonds can enhance metabolic stability, while the electronegativity of the fluorine atoms can influence pKa and binding affinity to biological targets.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,4-Difluorophenyl)piperidine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective characterization and utilization of this compound in a research and development setting. Where specific experimental data for the title compound is not publicly available, this guide details the established analytical protocols for its determination, drawing on data from analogous structures to provide context and expected outcomes.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
-
Chemical Name: 4-(3,4-Difluorophenyl)piperidine hydrochloride
-
Synonyms: 4-((3,4-Difluorophenyl)methyl)piperidine hydrochloride, 4-(3,4-Difluoro-benzyl)piperidine hydrochloride[1]
-
CAS Number: 721958-67-4[1]
-
Molecular Formula: C₁₁H₁₄ClF₂N[1]
-
Molecular Weight: 233.68 g/mol [1]
The structure consists of a central piperidine ring substituted at the 4-position with a 3,4-difluorophenyl group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation, with a chloride anion as the counter-ion. This salt formation is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds.[1]
Caption: Chemical structure of 4-(3,4-Difluorophenyl)piperidine hydrochloride.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Physical State and Appearance
4-(3,4-Difluorophenyl)piperidine hydrochloride is typically supplied as a white to off-white crystalline solid.[1] The crystalline nature of the solid is an important factor for its stability and handling properties.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Experimental Data: As of the time of this writing, a specific experimental melting point for 4-(3,4-Difluorophenyl)piperidine hydrochloride has not been reported in the available literature. However, for the structurally related compound 4,4-Difluoropiperidine hydrochloride , a melting point range of 173-177 °C has been documented. This value can serve as a useful, albeit approximate, reference.
Experimental Protocol for Melting Point Determination:
The determination of a melting point is a standard procedure in a chemistry laboratory. The following protocol outlines the capillary method, which is widely accepted for its accuracy and the small amount of sample required.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.
-
Small Sample Size: A small, densely packed sample in the capillary tube promotes efficient heat transfer and a more accurate melting range.
-
Slow Heating Rate: A slow heating rate near the expected melting point is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.
Solubility
Solubility is a critical parameter for drug candidates, as a compound must be in solution to be absorbed and exert its biological effect. The hydrochloride salt form of 4-(3,4-difluorophenyl)piperidine is intended to improve its aqueous solubility compared to the free base.[1]
Experimental Data: Quantitative solubility data for 4-(3,4-Difluorophenyl)piperidine hydrochloride in various solvents is not readily available in the public domain. Qualitatively, as a hydrochloride salt of an organic amine, it is expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.
Experimental Protocol for Thermodynamic Solubility Determination:
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of undissolved solid ensures that the solution is saturated at equilibrium.
-
Constant Temperature and Agitation: These conditions ensure that the system reaches a true thermodynamic equilibrium.
-
Phase Separation: Proper separation of the solid and liquid phases is critical to avoid artificially inflated solubility measurements due to suspended solid particles.
-
Analytical Quantification: A validated, concentration-dependent analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection is necessary for accurate quantification of the dissolved compound.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound. For 4-(3,4-difluorophenyl)piperidine hydrochloride, the relevant pKa is that of the piperidinium ion, which reflects the equilibrium between the protonated (charged) and deprotonated (neutral) forms of the piperidine nitrogen. This property is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes. The difluorophenyl group is known to modulate the pKa.[1]
Experimental Data: The experimental pKa value for 4-(3,4-Difluorophenyl)piperidine hydrochloride has not been found in the surveyed literature. For reference, the pKa of piperidinium hydrochloride is approximately 11.1. The electron-withdrawing nature of the 3,4-difluorophenyl group is expected to decrease the basicity of the piperidine nitrogen, resulting in a lower pKa for the corresponding piperidinium ion compared to the unsubstituted parent compound.
Experimental Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[2]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Causality Behind Experimental Choices:
-
Known Concentrations: Accurate concentrations of both the analyte and the titrant are essential for the correct determination of the equivalence point.
-
Calibrated pH Meter: The accuracy of the pKa measurement is directly dependent on the accuracy of the pH measurements.
-
Titration Curve Analysis: The half-equivalence point represents the point in the titration where the concentrations of the protonated and deprotonated species are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the 3,4-difluorophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the fluorine substitution, complex splitting patterns (multiplets) are anticipated.
-
Piperidine Protons: The protons on the piperidine ring will be found in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear at a higher chemical shift compared to the protons at positions 3 and 5. The proton at position 4 will also show a distinct chemical shift and coupling pattern.
-
N-H Protons: The protons on the protonated nitrogen (N⁺H₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbons of the difluorophenyl ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (typically δ 20-60 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be at a higher chemical shift than the other piperidine carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic FT-IR Absorptions:
-
N-H Stretching: The N⁺-H stretching vibrations of the piperidinium ion are expected to appear as a broad band in the region of 2400-3000 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: The C-F stretching vibrations of the difluorophenyl group are expected to be strong and appear in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Expected Mass Spectrum:
-
Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the molecular cation (the free base form after loss of HCl), [M+H]⁺, with an m/z corresponding to the molecular weight of the free base (199.23 Da) plus a proton.
-
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show fragmentation of the piperidine ring. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and ring fission.[3]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling this compound.[4]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(3,4-Difluorophenyl)piperidine hydrochloride is a valuable building block for drug discovery and development. This guide has outlined its key physicochemical properties and provided detailed protocols for their experimental determination. While some experimental data for this specific compound are not yet publicly available, the methodologies and expected outcomes discussed herein provide a solid framework for its characterization. A thorough understanding of these properties is essential for any researcher working with this compound, as it informs everything from reaction design and purification to formulation and interpretation of biological activity.
References
- Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
- Google Patents. EP2032534A1 - 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate: uses, process of synthesis and pharmaceutical compositions.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
UNODC Synthetic Drug Strategy. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]
-
PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.. [Link]
-
ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. [Link]
-
PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
-
Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]
-
PubMed. Synthesis of 4-substituted 3,3-difluoropiperidines. [Link]
-
Semantic Scholar. Spectral investigation and normal coordinate analysis of piperazine. [Link]
-
PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
-
ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega. [Link]
-
ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]
-
Wiley Online Library. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
ACS Publications. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]
-
Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
DTIC. Piperidine Synthesis.. [Link]
-
PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. [Link]
-
NIST. Piperidine - the NIST WebBook. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]
-
SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. [Link]
-
NIH. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]
- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
ResearchGate. Vibrational spectra of pyridinium salts. [Link]
-
Table of Characteristic IR Absorptions. [Link]
Sources
Technical Monograph: Biological Profile & Synthetic Utility of 4-(3,4-Difluorophenyl)piperidine HCl
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes the chemical utility, biological profile, and experimental application of 4-(3,4-Difluorophenyl)piperidine hydrochloride , focusing on its role as a privileged scaffold in CNS drug design.
Compound Identity: 4-(3,4-Difluorophenyl)piperidine hydrochloride CAS Registry Number: 721958-67-4 Molecular Formula: C₁₁H₁₃F₂N[1] · HCl Molecular Weight: 233.68 g/mol [1]
Part 1: Executive Summary & Pharmacophore Analysis
In modern medicinal chemistry, 4-(3,4-Difluorophenyl)piperidine HCl serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in Neuropsychiatry and Neurodegeneration research, specifically targeting G-Protein Coupled Receptors (GPCRs) and enzymes involved in cholinergic signaling.
The "Fluorine Effect" in Drug Design
This compound is not merely a building block; it is a strategic tool for Lead Optimization . The specific 3,4-difluoro substitution pattern offers two distinct mechanistic advantages over the parent 4-phenylpiperidine:
-
Metabolic Blockade: The fluorine atoms at the para and meta positions block Cytochrome P450-mediated oxidative hydroxylation (specifically by CYP2D6 and CYP3A4), significantly extending the metabolic half-life (
) of the final drug candidate. -
Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the piperidine nitrogen (via inductive effects) and alters the quadrupole moment of the phenyl ring, enhancing
- stacking interactions within hydrophobic receptor pockets (e.g., the orthosteric site of the Dopamine D4 receptor).
Part 2: Biological Activity & Mechanism of Action[1]
Dopaminergic Modulation (D4 Receptor Antagonism)
The 4-phenylpiperidine core is a classic pharmacophore for dopamine receptors. Research indicates that derivatives of 4-(3,4-difluorophenyl)piperidine exhibit high affinity for the Dopamine D4 Receptor (D4R) .
-
Mechanism: These derivatives act as antagonists.[2][3] The piperidine nitrogen forms a crucial salt bridge with Asp115 in the D4 receptor's transmembrane domain (TM3). The 3,4-difluorophenyl moiety occupies a deep hydrophobic pocket, where the fluorine atoms engage in favorable multipolar interactions, improving selectivity over D2 and D3 subtypes.
-
Therapeutic Relevance: Selective D4 antagonists are investigated for treating L-DOPA-induced dyskinesia (LID) in Parkinson's disease and for cognitive deficits in schizophrenia, avoiding the extrapyramidal side effects associated with D2 blockade.
Cholinesterase Inhibition (Alzheimer's Disease)
The scaffold displays intrinsic activity against Acetylcholinesterase (AChE) .[1]
-
Mechanism: The piperidine ring mimics the quaternary ammonium structure of acetylcholine, binding to the Catalytic Anionic Site (CAS) of the enzyme. The difluorophenyl group interacts with the aromatic residues (Trp86) in the active gorge via
-stacking. -
Dual-Action Potential: When linked to other pharmacophores (e.g., via an alkyl spacer), this moiety creates "Dual Binding Site Inhibitors" (DBSIs) that simultaneously bind the CAS and the Peripheral Anionic Site (PAS), preventing amyloid-
aggregation.
Part 3: Quantitative Data Summary
Table 1: Comparative Physicochemical & Biological Properties
| Property | Value / Range | Significance |
| LogP (Lipophilicity) | 2.8 – 3.2 (Free base) | Optimized for Blood-Brain Barrier (BBB) penetration. |
| pKa (Piperidine N) | ~9.5 | Ensures protonation at physiological pH (7.4) for receptor binding.[3] |
| Metabolic Stability | High (vs. 4-phenyl) | Resistance to aromatic hydroxylation. |
| D4R Binding Affinity ( | 10 – 150 nM | As N-substituted derivative (e.g., benzyl analogs). |
| AChE Inhibition ( | Potency increases to nM range upon N-functionalization. |
> Note: The raw hydrochloride salt is a fragment. High potency (
Part 4: Experimental Protocols
Protocol A: Synthesis of D4-Selective Antagonists (Reductive Amination)
This protocol describes the conversion of the core scaffold into a potent receptor ligand.
Reagents:
-
4-(3,4-Difluorophenyl)piperidine HCl (1.0 equiv)
-
Aryl-aldehyde (e.g., 2-fluorobenzaldehyde) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (
)
Workflow:
-
Free Basing: Dissolve the HCl salt in water, adjust pH to >11 with 1M NaOH, and extract with DCM. Dry organic layer over
and concentrate to yield the free amine. -
Imine Formation: Dissolve the free amine (1.0 mmol) and aryl-aldehyde (1.1 mmol) in anhydrous DCM (10 mL). Stir at Room Temperature (RT) for 1 hour under Nitrogen atmosphere.
-
Reduction: Add STAB (1.5 mmol) in one portion. If the aldehyde is unreactive, add catalytic acetic acid (1 drop).
-
Quench & Isolation: Stir for 12–16 hours. Quench with saturated
. Extract with DCM ( mL). -
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the N-benzylated product.
Protocol B: Radioligand Binding Assay (Dopamine D4)
Validates the affinity of the synthesized derivative.
-
Membrane Prep: Transfect CHO cells with human D4 receptor cDNA. Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
g. -
Incubation:
-
Ligand:
-Spiperone (0.5 nM). -
Test Compound: 4-(3,4-Difluorophenyl)piperidine derivative (
to M). -
Non-specific control: Clozapine (10
M).
-
-
Equilibrium: Incubate for 120 minutes at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Part 5: Mechanism & Workflow Visualization
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates why the 3,4-difluoro substitution is superior to the unsubstituted analog for CNS drug design.
Caption: SAR logic detailing how the 3,4-difluoro motif enhances metabolic stability and receptor affinity compared to non-fluorinated analogs.
Diagram 2: Experimental Workflow for D4 Antagonist Synthesis
A step-by-step visualization of the reductive amination protocol described in Part 4.
Caption: Sequential workflow for converting the hydrochloride salt into a bioactive N-substituted D4 antagonist.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 46735549: 4-(3,4-Difluorophenyl)piperidine hydrochloride.[1] Retrieved from [Link]
- Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Contextual citation for D4 antagonist scaffold design).
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Foundational text on the "Fluorine Effect" in metabolic stability).
Sources
- 1. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action & Pharmacological Utility of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
[1]
Executive Summary
4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS: 721958-67-4) is a specialized phenylpiperidine scaffold acting as a high-affinity pharmacophore in neuropsychiatric drug discovery. Unlike simple intermediates, this moiety possesses intrinsic biological activity, functioning primarily as a ligand for Dopamine D4 receptors and Serotonin Transporters (SERT) .
Its significance lies in the 3,4-difluoro substitution pattern , a medicinal chemistry tactic designed to:
-
Enhance Metabolic Stability: Block labile sites (para/meta positions) from CYP450-mediated oxidation.
-
Modulate Lipophilicity: Increase binding affinity to hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).
-
Optimize Electrostatics: Leverage the unique quadrupole moment of the difluoro-motif to improve pi-stacking interactions within the receptor binding cleft.
This guide details the mechanistic basis of its activity, its role as a "privileged structure" in Structure-Activity Relationship (SAR) studies, and validated protocols for its characterization.
Chemical Pharmacology & Structural Logic[2]
The Phenylpiperidine Pharmacophore
The core structure of 4-(3,4-Difluorophenyl)piperidine mimics the biogenic amines (dopamine and serotonin). The protonated piperidine nitrogen (at physiological pH) mimics the terminal amine of neurotransmitters, forming a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in dopamine receptors) in the transmembrane binding pocket.
The "Fluorine Effect" in SAR
The specific placement of fluorine atoms at the 3 and 4 positions is not arbitrary; it drives the mechanism of action through three distinct physical-organic principles:
| Parameter | Effect on Mechanism | Causality |
| Metabolic Blocking | High Stability | The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 hydroxylation, extending half-life compared to non-fluorinated analogs. |
| Electronic Tuning | Affinity Modulation | Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This alters the quadrupole moment, enhancing edge-to-face |
| Lipophilicity (LogP) | CNS Penetration | The 3,4-difluoro motif increases lipophilicity (LogP ~2.5–3.0), facilitating blood-brain barrier (BBB) traversal. |
Mechanistic Pathway Visualization
The following diagram illustrates the structural interaction logic between the compound and a target GPCR (e.g., Dopamine D4 receptor).
Figure 1: Mechanistic interaction map showing how the pharmacophore engages receptor targets while resisting metabolic degradation.
Primary Mechanisms of Action
Dopamine D4 Receptor Antagonism
Research indicates that piperidines substituted with 3,4-difluorophenyl groups exhibit potent antagonism at the Dopamine D4 receptor .
-
Mechanism: The compound binds to the orthosteric site of the D4 receptor. The 3,4-difluoro substitution fills a specific hydrophobic sub-pocket that is less accessible in D2/D3 receptors, conferring selectivity.
-
Quantitative Data: In comparative SAR studies, 3,4-difluorophenyl analogs have demonstrated
values as low as 5.5 nM , significantly more potent than their 3-fluorophenyl or 4-methylphenyl counterparts [1].
Monoamine Reuptake Inhibition (SSRI/SNRI Activity)
Structurally related to Paroxetine (which bears a 4-fluorophenyl group), the 3,4-difluoro analog functions as a serotonin transporter (SERT) inhibitor.
-
Mechanism: It competes with serotonin for the substrate binding site on SERT. The difluoro-substitution alters the orientation of the phenyl ring in the S1 pocket of the transporter, potentially slowing the dissociation rate (
) and prolonging the inhibitory effect.
Acetylcholinesterase (AChE) Inhibition
Secondary pharmacological profiling has identified this scaffold as a weak-to-moderate inhibitor of AChE.
-
Relevance: This dual activity (Monoamine modulation + AChE inhibition) makes it a valuable lead structure for multi-target directed ligands (MTDLs) in Alzheimer's disease research [2].
Validated Experimental Protocols
To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.
Protocol 1: Radioligand Binding Assay (Dopamine D4)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Transfect CHO-K1 cells with human D4.4 receptor cDNA.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
Ligand: Use
-Methylspiperone (0.5 nM) as the radioligand. -
Competitor: Add 4-(3,4-Difluorophenyl)piperidine HCl at concentrations ranging from
M to M. -
Non-specific Binding: Define using 10
M Haloperidol. -
Incubate for 60 min at 27°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)
Objective: Confirm the metabolic resistance conferred by the 3,4-difluoro motif.
-
System: Pooled human liver microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction:
-
Pre-incubate microsomes with the test compound (1
M) for 5 min at 37°C. -
Initiate reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Quantification:
-
Analyze supernatant via LC-MS/MS.
-
Validation Criterion: The intrinsic clearance (
) should be significantly lower than that of the non-fluorinated analog (4-phenylpiperidine).
-
Workflow Visualization
Figure 2: Experimental validation workflow for characterizing the compound's pharmacological profile.
References
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor (D4R) antagonist. ChemRxiv Preprint. Available at: [Link]
-
PubChem. 4-(3,4-Difluorophenyl)piperidine hydrochloride (CID 46735549).[2] National Library of Medicine. Available at: [Link]
-
Frontiers in Pharmacology. Anticancer Applications and Pharmacological Properties of Piperidine Derivatives. Frontiers. Available at: [Link]
Disclaimer: This compound is for Research Use Only (RUO).[2] It is not approved for human or veterinary therapeutic use.[2]
The Strategic Role of Fluorine in Optimizing 4-Arylpiperidine Derivatives
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to explore the multifaceted role of fluorine in the design and optimization of 4-arylpiperidine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). The strategic incorporation of fluorine is not merely an incremental modification but a powerful tool to intelligently modulate physicochemical properties, conformational behavior, metabolic stability, and target affinity. This document will elucidate the causality behind these effects, provide actionable experimental protocols, and ground all claims in authoritative scientific literature.
Section 1: Foundational Impact on Physicochemical Properties
The introduction of fluorine into a 4-arylpiperidine scaffold initiates a cascade of changes in its fundamental physicochemical properties. These are not isolated effects; they are interconnected and must be balanced to achieve the desired drug-like profile.
Modulation of Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter influencing solubility, receptor interaction, and off-target effects, such as hERG channel binding.[1] Fluorine's profound electronegativity allows for the fine-tuning of this pKa.
-
Causality: When fluorine is placed on the piperidine ring, its strong electron-withdrawing inductive effect (-I effect) decreases the electron density on the nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (decreasing the pKa). The magnitude of this effect is distance-dependent, attenuating as the number of bonds between the fluorine and nitrogen increases.[2] For instance, fluorination at the 3-position has a more pronounced effect than at the 4-position.
-
Field Insight: This pKa modulation is a key strategy to mitigate cardiovascular risks. Many adverse cardiac events are linked to interactions with the hERG potassium ion channel, which can be attenuated by reducing the basicity of nearby nitrogen atoms.[1] Furthermore, tuning the pKa affects the ionization state at physiological pH (7.4), which directly impacts properties like membrane permeability and potential for lysosomal trapping.
Tuning Lipophilicity (LogP/LogD)
While fluorine is the most electronegative element, its incorporation into organic molecules often increases lipophilicity, a phenomenon that can seem counterintuitive.
-
Causality: The replacement of a hydrogen atom with a fluorine atom on the aryl ring generally increases the molecule's overall lipophilicity (LogP). A single fluorine substitution on a phenyl ring can increase the LogP by approximately 0.3-0.5 units.[3] This is because the C-F bond is poorly polarizable, and the fluorine atom can mask the polarity of adjacent groups, leading to a more hydrophobic molecular surface.[4]
-
Self-Validating System: It is crucial to measure the distribution coefficient (LogD) at a relevant physiological pH (e.g., 7.4), not just the partition coefficient (LogP). Since fluorination can lower the pKa of the piperidine nitrogen, the molecule may be less protonated at pH 7.4. This decrease in ionization can lead to a significant increase in the measured LogD, even if the LogP of the neutral species is only modestly affected.[5] This interplay between pKa and lipophilicity is a critical optimization axis, especially for CNS-penetrant drugs.[4]
The following table summarizes the predictable effects of fluorine substitution on a hypothetical 4-arylpiperidine core structure.
| Substitution Position | Predicted Effect on Piperidine pKa | Predicted Effect on Aryl Ring LogP | Key Rationale |
| Aryl Ring (e.g., para-fluoro) | Minimal / None | Increase (~0.3-0.5) | No direct inductive effect on the distal nitrogen; increases overall molecular hydrophobicity.[3] |
| Piperidine C3 | Significant Decrease | Minor Increase | Strong inductive effect through 3 bonds lowers nitrogen electron density.[2] |
| Piperidine C4 | Moderate Decrease | Minor Increase | Weaker inductive effect through 4 bonds compared to the C3 position. |
Section 2: Conformational Control and Stereoelectronic Effects
Beyond simple inductive effects, fluorine exerts powerful control over the three-dimensional shape of the piperidine ring through stereoelectronic interactions. This allows chemists to "lock" the molecule into a more biologically active conformation.
-
The Axial Preference: In many fluorinated piperidine systems, the fluorine atom surprisingly prefers to occupy the sterically more hindered axial position over the equatorial one.[6]
-
Causality: This preference is not driven by sterics but by stabilizing stereoelectronic effects. The two primary forces at play are:
-
Hyperconjugation: A stabilizing interaction occurs between the bonding orbital of a vicinal C-H bond (σ C-H) and the antibonding orbital of the C-F bond (σ* C-F). This interaction is maximized when the bonds are anti-periplanar, a geometry often achieved when the fluorine is in the axial position.[7]
-
Charge-Dipole Interactions: When the piperidine nitrogen is protonated (N+), a favorable electrostatic interaction occurs between the positive charge and the partial negative charge on the axial fluorine atom. This through-space interaction further stabilizes the axial conformer.[7]
-
-
Expert Insight: By enforcing a specific ring pucker and substituent orientation, axial fluorination can pre-organize the 4-arylpiperidine derivative for optimal binding to its target protein. This can lead to significant gains in potency and selectivity that would be difficult to achieve otherwise.[3]
Caption: Mechanism of metabolic shielding by fluorination.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses the rate of metabolism of a test compound.
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM, e.g., Corning Gentest™) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound and the non-fluorinated parent compound in DMSO.
-
Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation (Self-Validating System):
-
Prepare two sets of microcentrifuge tubes for each compound: one "+NADPH" and one "-NADPH" (negative control to measure non-enzymatic degradation).
-
In each tube, add phosphate buffer and HLM (final protein concentration 0.5 mg/mL).
-
Add the test compound (final concentration 1 µM; final DMSO concentration <0.5%).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" tubes and an equal volume of buffer to the "-NADPH" tubes.
-
-
Time Points and Quenching:
-
Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as 0.693/k. A significantly longer t½ for the fluorinated compound compared to its parent validates the metabolic blocking strategy.
-
Section 4: Impact on Target Binding and Pharmacological Activity
Ultimately, the goal of fluorination is to improve a molecule's pharmacological profile. Fluorine can enhance binding affinity and selectivity through a variety of direct and indirect interactions.
-
Direct Interactions: The polarized C-F bond can participate in favorable electrostatic interactions within a protein binding pocket. It can act as a hydrogen bond acceptor in some cases, or engage in dipole-dipole interactions with polar residues. [3]* Indirect Effects: More commonly, the benefits are indirect. By altering pKa and conformation as described above, fluorine positions the key pharmacophoric elements (e.g., the aryl ring and the basic nitrogen) for a more perfect fit with the target receptor. For aminergic G Protein-Coupled Receptors (GPCRs), a common target for 4-arylpiperidines, subtle changes in the orientation of the aryl group can dramatically impact affinity and selectivity. [8]* Case Example - CNS Agents: For drugs targeting CNS receptors, the increased lipophilicity imparted by aryl fluorination can enhance penetration across the blood-brain barrier (BBB). [4]The introduction of a para-trifluoromethyl group in fluoxetine, for example, increased both lipophilicity and CNS penetration, allowing for effective binding to the serotonin transporter. [4]
Section 5: Synthetic Strategies for Fluorinated 4-Arylpiperidines
The synthesis of stereochemically defined fluorinated piperidines can be challenging. Modern synthetic methods have evolved from harsh, non-selective fluorinating agents to more controlled and predictable strategies.
-
Key Challenge: The primary challenge is the stereoselective introduction of fluorine onto the piperidine ring, as the biological effects are often highly dependent on the stereochemistry (axial vs. equatorial). [1]* Modern Approaches: Two effective strategies are:
-
Asymmetric Hydrogenation: This approach often starts with a substituted fluoropyridine, which is activated and reduced to a fluoro-enamide intermediate. This intermediate can then undergo asymmetric hydrogenation using a chiral catalyst (e.g., Rh or Ru-based) to set the desired stereochemistry of the fluorine and other substituents. [1] 2. Enzymatic Transamination: A fluoroketone precursor can be converted to a chiral fluoro-amine using a transaminase enzyme in a process called dynamic kinetic resolution. This offers excellent stereocontrol and avoids the use of heavy metals. [1] The general workflow for developing these compounds follows a logical progression from synthesis to biological validation.
-
Caption: Iterative drug discovery workflow.
Conclusion
Fluorine is far more than a simple hydrogen bioisostere in the context of 4-arylpiperidine drug candidates. It is a strategic tool that provides medicinal chemists with unparalleled control over the core attributes of a molecule. Through a deep understanding of its effects on pKa, lipophilicity, conformation, and metabolic stability, researchers can rationally design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The successful application of fluorine, guided by the principles and protocols outlined in this guide, will continue to be a key driver of innovation in drug discovery.
References
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
- Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL
- Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed URL
- Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central URL
- Title: Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors Source: MDPI URL
- Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL
- Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL
- Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
- Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: ResearchGate URL
- Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PubMed Central URL
- Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL
- Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: ResearchGate URL
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors [mdpi.com]
Safety and Handling of 4-(3,4-Difluorophenyl)piperidine Hydrochloride: A Technical Guide
Part 1: Executive Summary & Chemical Profile
4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS: 721958-67-4) is a specialized fluorinated heterocyclic building block.[1][2] It is primarily utilized as a pharmacophore in the synthesis of Serotonin Reuptake Inhibitors (SSRIs), such as Paroxetine derivatives, and other neurological agents targeting dopamine and serotonin receptors.
Due to its role as a bioactive intermediate, this compound requires strict adherence to safety protocols to prevent occupational exposure and compound degradation.[1] This guide provides a self-validating framework for its safe lifecycle management.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Specification |
| Chemical Name | 4-(3,4-Difluorophenyl)piperidine hydrochloride |
| CAS Number | 721958-67-4 |
| Molecular Formula | C₁₁H₁₃F₂N[1][2][3] · HCl |
| Molecular Weight | 233.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| Acidity (pKa) | ~10-11 (Piperidine nitrogen, estimated) |
| Hygroscopicity | High (Common for secondary amine HCl salts) |
Part 2: Hazard Identification & Toxicology (GHS Standards)[4]
While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with analogous fluorinated piperidines (e.g., Paroxetine intermediates) dictates a conservative hazard classification.[1]
GHS Classification (derived from structural analogs)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4]
-
STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[1]
Critical Health Effects[1]
-
Mucosal Irritation: The HCl salt form hydrolyzes in moisture to release trace hydrochloric acid, causing immediate irritation to the upper respiratory tract if dust is inhaled.[1]
-
Bioactivity Risks: As a serotonin-mimetic precursor, systemic absorption may theoretically modulate neurotransmitter levels.[1] Avoid all skin contact.[1][4][5][6][7][8]
Part 3: Safe Handling & Containment Strategy
This section outlines the operational hierarchy for handling 4-(3,4-Difluorophenyl)piperidine HCl. The protocol relies on the "Barrier-Isolation" principle to protect both the operator and the hygroscopic compound.[1]
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must occur within a Chemical Fume Hood certified for <0.5 ppm particulate containment.[1]
-
Static Control: Use ionizing bars or anti-static weighing boats, as dry HCl salts are prone to static charge buildup, leading to powder dispersal.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling >10g outside a hood (not recommended).
-
Dermal: Nitrile gloves (double-gloved, 0.11mm min thickness).[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Protocol: Hygroscopic Handling Workflow
The hydrochloride salt is prone to deliquescence (absorbing moisture until it dissolves). This degrades the stoichiometry of sensitive reactions (e.g., Buchwald-Hartwig couplings).[1]
Step-by-Step Procedure:
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Inert Weighing: If high precision is required, weigh inside a glovebox under Nitrogen/Argon.[1]
-
Rapid Transfer: Minimize exposure time to ambient air (<2 minutes).[1]
-
Resealing: Purge the headspace of the stock container with Argon before resealing with Parafilm.[1]
Visualization: Safe Handling Lifecycle
The following diagram illustrates the "Chain of Custody" for the compound to ensure safety and integrity.
Figure 1: The Safe Handling Lifecycle ensures compound stability and operator safety from receipt to disposal.[1][6][9]
Part 4: Emergency Response Protocols
Every laboratory handling this compound must have a predefined response logic.[1] The HCl moiety poses an acidic risk during spills.[1]
Spill Cleanup Logic
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE (including respirator if powder is airborne).[1]
-
Neutralize: Cover the spill with sodium bicarbonate or a commercial acid-neutralizing spill kit.[1]
-
Collect: Sweep up the neutralized solid (do not dry sweep active powder) or use a HEPA vacuum.[1]
-
Clean: Wipe surface with 70% Ethanol.[1]
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential HCl irritation).[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][10] Do not use neutralization eye drops. [1]
-
Skin Contact: Wash with soap and water.[1][4][6][7][10] Remove contaminated clothing to prevent secondary exposure.[1]
Visualization: Exposure Response Logic
Figure 2: Decision tree for immediate response to accidental exposure.[1]
Part 5: Storage and Stability[1]
To maintain the chemical integrity of 4-(3,4-Difluorophenyl)piperidine hydrochloride, strict storage conditions are required.[1]
-
Temperature: Store at 2–8°C (Refrigerated). Room temperature is acceptable for short-term (<1 month) but promotes slow degradation over time.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The HCl salt is hygroscopic; moisture absorption will lead to "clumping" and difficulty in accurate weighing.[1]
-
Incompatibility: Keep away from strong oxidizing agents and strong bases (which will liberate the free amine).[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 4-(3,4-Difluorophenyl)piperidine.[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. 106266-04-0|4-(2,4-Difluorobenzoyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemos.de [chemos.de]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
discovery and history of fluorinated piperidines
The Discovery and History of Fluorinated Piperidines is a narrative of medicinal chemistry evolving from "brute-force" screening to rational, property-based design. While the piperidine ring itself has been a staple of drug discovery since the isolation of piperine in 1819, the strategic incorporation of fluorine into this scaffold is a relatively modern phenomenon, gaining traction only in the late 20th century as chemists sought to modulate basicity and metabolic stability without altering steric bulk.
This guide serves as a technical blueprint for researchers, detailing the physicochemical rationale, synthetic evolution, and application of fluorinated piperidines in modern drug development.
PART 1: The Physicochemical Imperative
Why Fluorinate a Piperidine?
The introduction of fluorine into a piperidine ring is rarely done for steric reasons (the van der Waals radius of F, 1.47 Å, is close to H, 1.20 Å). Instead, it is a tool for electronic and conformational engineering .
1. pKa Modulation (The Basicity Tuner)
The most critical application of fluorinated piperidines is the attenuation of the nitrogen pKa. A standard piperidine nitrogen is highly basic (pKa ~11.0). At physiological pH (7.4), it is fully protonated, which can lead to:
-
High hERG Affinity: Positively charged centers often bind to the hERG potassium channel, causing cardiotoxicity (QT prolongation).
-
Poor Membrane Permeability: High ionization hinders passive diffusion.
-
P-gp Efflux: Cationic species are frequent substrates for P-glycoprotein efflux pumps.
Fluorine, being the most electronegative element, pulls electron density through the
Table 1: Impact of Fluorination on Piperidine pKa
| Compound | Structure | pKa (Approx) | Effect on LogD (pH 7.4) | |
| Piperidine | 11.0 | - | Low (Highly Ionized) | |
| 4-Fluoropiperidine | 4-F- | 9.4 | -1.6 | Increased |
| 3-Fluoropiperidine | 3-F- | 8.4 | -2.6 | Increased |
| 3,3-Difluoropiperidine | 3,3- | 7.0 - 7.5 | ~ -3.5 | High (Neutral species dominates) |
| 4,4-Difluoropiperidine | 4,4- | ~8.8 | -2.2 | Moderate |
Expert Insight: The position matters. A fluorine at the 3-position (
-position) has a stronger inductive pull on the nitrogen lone pair than at the 4-position (-position), resulting in a more dramatic drop in pKa.
2. The "Fluorine Gauche Effect" & Conformational Locking
Unlike steric groups that prefer the equatorial position to avoid 1,3-diaxial interactions, 3-fluoropiperidines often prefer the axial conformation , particularly when protonated.
-
Mechanism: In the protonated form, the
bond aligns antiparallel to the bond.[1] This maximizes favorable charge-dipole interactions ( ). -
Utility: This allows medicinal chemists to "lock" a drug molecule into a bioactive conformation without adding bulky groups that might clash with the receptor pocket.
PART 2: Synthetic Methodologies
Evolution from Hazard to Catalysis
Era 1: The "Hazardous" Phase (1970s-1990s)
Early synthesis relied on the reaction of hydroxypiperidines with diethylaminosulfur trifluoride (DAST) or even anhydrous HF .
-
Drawbacks: DAST is explosive upon heating; HF is highly toxic and corrosive. Purification of the volatile free bases was notoriously difficult.
Era 2: The Deoxofluorination Standard (2000s-Present)
The industry standard shifted to safer reagents like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor-E® . These are more thermally stable than DAST.
Era 3: Catalytic Hydrogenation (The Modern Frontier)
A breakthrough by Glorius et al. (2019) introduced the catalytic hydrogenation of fluoropyridines.
-
Concept: Start with a cheap, commercially available fluoropyridine. Reduce it using a Rhodium or Ruthenium catalyst.
-
Advantage: Allows access to all-cis multi-fluorinated piperidines which are difficult to make via substitution (due to inversion of configuration).
Detailed Experimental Protocol
Target: Synthesis of 4,4-Difluoropiperidine Hydrochloride Method: Deoxofluorination of N-Boc-4-piperidone (via gem-difluorination).
Prerequisites:
-
Reagents: N-Boc-4-piperidone (1.0 eq), DAST or Deoxo-Fluor (2.5 eq), Dichloromethane (DCM, anhydrous).
-
Safety: DAST releases HF upon hydrolysis. Use plastic/Teflon ware if possible, or glass with extreme caution. Perform in a fume hood.
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-4-piperidone (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C (ice bath).
-
Addition: Slowly add DAST (25 mmol, 2.5 eq) dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; the product is not UV active).
-
Quenching (Critical): Cool back to 0°C. Quench by very slow addition of saturated aqueous
. Warning: Vigorous CO2 evolution. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over
, and concentrate in vacuo. -
Purification: Purify the N-Boc-4,4-difluoropiperidine intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours. A white precipitate will form.
-
Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Yield: Expect ~70-85% yield of 4,4-difluoropiperidine hydrochloride as a white, non-volatile solid.
PART 3: Visualization of Concepts
Diagram 1: The "Gauche Effect" in 3-Fluoropiperidine
This diagram illustrates the counter-intuitive stability of the axial conformer in protonated 3-fluoropiperidine, driven by charge-dipole stabilization.
Caption: In protonated 3-fluoropiperidines, the axial conformer is stabilized by the alignment of the C-F and N-H+ dipoles.
Diagram 2: Synthetic Pathway (Deoxofluorination)
A logical flow for the synthesis of the 4,4-difluoro scaffold described in the protocol.
Caption: Step-wise synthesis of 4,4-difluoropiperidine HCl from commercially available piperidone.
PART 4: Case Study in Drug Discovery
The Success Story: MK-0731 (Kinesin Spindle Protein Inhibitor)[1]
While many approved drugs contain fluorophenyl-piperidines (e.g., Paroxetine), MK-0731 represents a quintessential example where the fluorination of the piperidine ring itself was the "make-or-break" modification.
-
The Challenge: The initial lead compound (a non-fluorinated piperidine) was a potent KSP inhibitor but suffered from poor bioavailability due to being a strong substrate for the P-glycoprotein (P-gp) efflux pump. The basicity of the piperidine nitrogen was identified as the culprit.
-
The Solution: Merck chemists introduced a fluorine atom at the 3-position of the piperidine ring.
-
The Result:
-
pKa Reduction: The pKa dropped from ~10.5 to ~8.5.
-
Efflux Blocked: The lower basicity reduced the percentage of ionized species, drastically lowering P-gp recognition.
-
Bioavailability: Oral bioavailability in dogs increased from <5% to >50%.
-
Conformation: The 3-fluoro group locked the piperidine into a specific chair conformation that maintained binding affinity to KSP.
-
This case validates the "Fluorine Effect" not just as a metabolic blocker, but as a sophisticated tool for tuning molecular properties.
References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: Glorius, F. et al., Nature Chemistry, 2019. URL:[Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Glorius, F. et al., Chemistry - A European Journal, 2020. URL:[Link]
-
Discovery of MK-0731: A Kinesin Spindle Protein Inhibitor. Source: Cox, C. et al., Journal of Medicinal Chemistry, 2008. URL:[Link]
-
Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Source:Molecules, 2023.[2] URL:[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. Source:Journal of Organic Chemistry, 2024. URL:[Link]
Sources
4-(3,4-Difluorophenyl)piperidine: A Privileged Scaffold for Kinase Inhibitor Optimization
Executive Summary
4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS: 721958-67-4) represents a high-value pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space.[1] While historically recognized as the core of the SSRI paroxetine, this scaffold has evolved into a critical building block for targeting Serine/Threonine kinases (e.g., AKT1 , CHK1 ).
Its utility stems from two specific properties:
-
Metabolic Stability: The 3,4-difluoro substitution blocks oxidative metabolism at the para- and meta-positions of the phenyl ring, significantly extending half-life (
). -
Hydrophobic Pocket Occupancy: The distinct geometry of the 4-phenylpiperidine allows the phenyl group to penetrate deep hydrophobic pockets (e.g., the ribose-binding pocket or the "back pocket" of the ATP binding site), while the piperidine nitrogen serves as a versatile vector for solubilizing groups or hinge-binding motifs.
Part 1: Structural & Medicinal Chemistry Analysis[1][2][3]
The Fluorine Effect in Kinase Binding
The strategic placement of fluorine atoms on the phenyl ring is not merely for metabolic protection. In the context of kinase inhibition, the 3,4-difluoro motif induces specific electronic and steric effects:
-
Electronic Depletion: The electronegative fluorines reduce the electron density of the phenyl ring, reducing the penalty of desolvation when the ring enters a hydrophobic protein pocket.
-
Orthogonal Interactions: The C-F bond can participate in multipolar interactions with backbone carbonyls or side-chain amides (e.g., Asp residues in the DFG motif).
Scaffold Vector Analysis
The scaffold functions as a linker-connector. In a typical Type I or Type II kinase inhibitor design, the piperidine nitrogen is often coupled to a heteroaromatic "hinge binder."
Figure 1: SAR Logic of the 4-(3,4-Difluorophenyl)piperidine scaffold. The nitrogen serves as the attachment point for the primary pharmacophore, while the difluorophenyl group anchors the molecule in hydrophobic regions.
Part 2: Case Study – AKT1 Inhibition (Compound E22)[1][4]
A definitive application of this scaffold is found in the development of AKT1 (Protein Kinase B) inhibitors. The 4-(3,4-difluorophenyl)piperidine moiety was utilized to optimize Compound E22 , a potent allosteric inhibitor.
Mechanism of Action
Unlike ATP-competitive inhibitors that bind to the active conformation, derivatives containing this scaffold often stabilize the PH-domain dependent inactive conformation of AKT. The lipophilic difluorophenyl tail tucks into the regulatory domain, locking the kinase in an inactive state.
Signaling Pathway Impact
Inhibition of AKT1 by this scaffold directly disrupts the PI3K/AKT/mTOR survival pathway.
Figure 2: The PI3K/AKT Pathway. The scaffold-based inhibitor locks AKT in the inactive conformation, preventing downstream mTOR signaling and inducing apoptosis.
Part 3: Synthesis Protocol
The synthesis of 4-(3,4-Difluorophenyl)piperidine hydrochloride requires a rigorous protocol to ensure regioselectivity and high purity.
Reaction Scheme
The most robust route involves a Grignard addition followed by dehydration and hydrogenation.
Step 1: Grignard Formation
-
Reagents: 4-Bromo-1,2-difluorobenzene, Magnesium turnings, THF.
-
Product: 3,4-Difluorophenylmagnesium bromide.
Step 2: Addition to Ketone
-
Substrate: N-Benzyl-4-piperidone (Protecting group is essential).
-
Conditions: -78°C to RT, anhydrous THF.
-
Intermediate: 1-Benzyl-4-(3,4-difluorophenyl)piperidin-4-ol.
Step 3: Dehydration & Reduction
-
Dehydration: 6M HCl, Reflux (yields the tetrahydropyridine).
-
Reduction:
, Pd/C (10%), MeOH. This step simultaneously reduces the double bond and removes the Benzyl protecting group (hydrogenolysis).
Step 4: Salt Formation
-
Reagent: HCl in Dioxane or Diethyl Ether.
Detailed Bench Protocol (Step 4: Salt Formation)
Note: This protocol assumes the isolation of the free base 4-(3,4-difluorophenyl)piperidine.
-
Dissolution: Dissolve 10.0 g (42.5 mmol) of the free base oil in 50 mL of anhydrous Ethyl Acetate (EtOAc). Ensure complete dissolution; sonicate if necessary.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 22 mL of 4M HCl in Dioxane (88 mmol, 2.0 eq) over 15 minutes.
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Remove the ice bath and stir at Room Temperature (RT) for 2 hours to ensure stoichiometric salt formation.
-
Filtration: Filter the suspension through a sintered glass funnel (porosity M).
-
Washing: Wash the filter cake 3x with 20 mL of cold Diethyl Ether (
) to remove excess acid and organic impurities. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield Check: Expected yield is >90% (approx. 11.5 g).
Part 4: Biological Evaluation (AKT1 Kinase Assay)
To validate the efficacy of inhibitors built on this scaffold, a FRET-based kinase assay is the standard.
Materials
-
Enzyme: Recombinant human AKT1 (active).
-
Substrate: Crosstide (GRPRTSSFAEG) labeled with a fluorophore.
-
ATP: Ultra-pure ATP (
apparent is approx 150 ). -
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra).
Protocol Workflow
Figure 3: High-Throughput Screening (HTS) workflow for determining IC50 of scaffold derivatives.
Data Analysis
Calculate percent inhibition using the formula:
Part 5: Quantitative Data Summary
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Significance in Drug Design |
| Molecular Weight | 233.68 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~2.8 | Good membrane permeability; lipophilic enough for hydrophobic pockets |
| H-Bond Donors | 2 (NH, HCl) | Interaction with solvent or Asp residues |
| H-Bond Acceptors | 2 (F, F) | Weak acceptors; orthogonal binding interactions |
| TPSA | 12.03 | High CNS penetration potential (relevant for brain-metastatic cancers) |
References
-
BenchChem. 4-(3,4-Difluorophenyl)piperidine hydrochloride: Structure and Applications. Retrieved from BenchChem Database. Link
-
Ma, C., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(13), 6083–6101. Link
-
Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns and Metabolite Safety. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9]
-
Google Patents. CN113603630B: Synthesis method of 4-phenylpiperidine hydrochloride.Link
-
Vertex Pharmaceuticals. Patent WO2001002357A2: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.Link
Sources
- 1. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. Discovery of 4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide as kinase inhibitor for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analytical Characterization of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
Introduction & Chemical Context
4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS: 721958-67-4) is a critical fluorinated heterocyclic building block.[1] It serves as a pharmacophore in the synthesis of neuroactive agents (targeting AChE/BuChE) and next-generation SSRIs.
The presence of the secondary amine and the electron-withdrawing difluorophenyl group presents specific analytical challenges:
-
Peak Tailing: The basic nitrogen (
) interacts strongly with residual silanols on HPLC columns. -
Regioisomerism: Distinguishing the 3,4-difluoro substitution from potential 2,4- or 3,5-difluoro impurities requires high-resolution chromatography.
-
UV Response: The fluorinated ring has distinct but moderate UV absorption, necessitating optimized detection wavelengths.
Chemical Identity
| Property | Specification |
| Chemical Name | 4-(3,4-Difluorophenyl)piperidine hydrochloride |
| CAS Number | 721958-67-4 |
| Formula | |
| Molecular Weight | 233.68 g/mol |
| Structure | Piperidine ring 4-substituted with 3,4-difluorophenyl |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in ACN |
Safety & Handling (HSE Protocol)
Hazard Classification:
Handling Protocol:
-
Engineering Controls: Handle exclusively in a Class II Biosafety Cabinet or chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Decontamination: Neutralize spills with 10% sodium hypochlorite followed by water; waste must be treated as hazardous organic halide.
Identification Protocols
Infrared Spectroscopy (FTIR-ATR)
-
Method: USP <854> / Ph. Eur. 2.2.24
-
Sample Prep: Direct deposition on Diamond ATR crystal.
-
Key Diagnostic Bands:
-
2400–2800 cm⁻¹: Broad ammonium salt (
) stretching (multiple bands). -
1500–1600 cm⁻¹: Aromatic
stretching. -
1100–1250 cm⁻¹: Strong
stretching (characteristic of fluorinated aromatics). -
~750–850 cm⁻¹: C-H out-of-plane bending (indicative of 1,2,4-substitution pattern).
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-
or . -
Expectation (DMSO-
, 400 MHz):-
9.0–9.5 ppm (br s, 2H,
). -
7.0–7.5 ppm (m, 3H, Aromatic protons). Note: Coupling constants (
) will cause complex splitting. -
3.0–3.4 ppm (m, 4H, Piperidine
). -
2.8 ppm (m, 1H, Piperidine
). -
1.8–2.0 ppm (m, 4H, Piperidine
).
-
9.0–9.5 ppm (br s, 2H,
Quantitative Analysis: RP-HPLC Method
This method is designed to suppress silanol activity (reducing tailing) while separating potential regioisomers.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | End-capping reduces secondary interactions with the amine. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures the amine is fully protonated and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV-PDA at 215 nm (Quant) & 260 nm (Qual) | 215 nm for max sensitivity; 260 nm for aromatic selectivity. |
| Injection Vol | 10 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 18.0 | 40 | 60 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A (0.1 mg/mL). Note: Diluting with buffer prevents peak distortion.
System Suitability Criteria (SST)
-
Tailing Factor (
): NMT 1.5 (Critical for amines). -
Theoretical Plates (
): NLT 5000. -
RSD (n=6): NMT 2.0%.
Impurity Profiling & Logic
The synthesis of 4-(3,4-difluorophenyl)piperidine often involves hydrogenation of a pyridine precursor or Friedel-Crafts chemistry.
Critical Impurities to Monitor:
-
Regioisomers: 4-(2,4-difluorophenyl)... and 4-(3,5-difluorophenyl)...
-
Differentiation: These isomers have slightly different dipole moments and will resolve on the C18 column, typically eluting close to the main peak.
-
-
De-fluorinated analogs: 4-(4-fluorophenyl)piperidine.
-
Detection: Use the PDA ratio (215nm/260nm). Monofluoro compounds have distinct UV spectra.
-
-
Pyridine Analog: 4-(3,4-difluorophenyl)pyridine (Oxidation product/Starting material).
-
Elution: Significantly later due to lack of basicity (at pH 2.5) and higher aromaticity.
-
Visual Workflow: Method Validation Lifecycle
Figure 1: Analytical Method Validation Lifecycle following ICH Q2(R1) guidelines, emphasizing stress testing to ensure specificity against degradation products.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46735549, 4-(3,4-Difluorophenyl)piperidine hydrochloride. Retrieved October 26, 2023, from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Sources
Application Note: Structural Elucidation of 4-(3,4-Difluorophenyl)piperidine Hydrochloride using 13C NMR Spectroscopy
Introduction: The Role of Fluorinated Piperidines in Drug Discovery
4-(3,4-Difluorophenyl)piperidine hydrochloride is a key heterocyclic building block in medicinal chemistry.[1] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[2] The incorporation of fluorine atoms into the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one highly valuable in the synthesis of novel drug candidates.[1]
Given its importance, unambiguous structural verification is a critical step in both its synthesis and its application in drug development. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[3] This application note provides a detailed protocol for the 13C NMR analysis of 4-(3,4-Difluorophenyl)piperidine hydrochloride, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation for researchers and drug development professionals.
Foundational Principles of 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the 13C isotope, possess a magnetic moment.[4] When placed in a strong external magnetic field, these nuclei align either with or against the field. By applying radiofrequency pulses, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit energy that is detected and transformed into an NMR spectrum.[4]
The precise frequency at which a 13C nucleus resonates, known as its chemical shift (δ), is highly dependent on its local electronic environment.[5] Electronegative atoms, double bonds, and aromatic rings influence the electron density around a carbon nucleus, causing its signal to appear at a characteristic position in the spectrum, which typically ranges from 0 to 220 ppm.[6] Consequently, a 13C NMR spectrum provides a unique fingerprint of the carbon framework, revealing the number of non-equivalent carbon atoms in a molecule.[3][7] For clarity and simplicity, 13C NMR spectra are commonly acquired using broadband proton decoupling, which removes C-H coupling and results in a spectrum where each unique carbon atom appears as a single line (singlet).[7]
Experimental Workflow and Protocols
A successful 13C NMR analysis hinges on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for acquiring high-quality, reproducible data.
Diagram: Overall 13C NMR Workflow
Caption: Workflow for 13C NMR Analysis.
Protocol for Sample Preparation
Causality Behind Choices: The quality of the NMR sample directly impacts the quality of the resulting spectrum. The hydrochloride salt form of the analyte dictates the choice of a polar deuterated solvent. The higher sample concentration compared to 1H NMR is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus.
Materials:
-
4-(3,4-Difluorophenyl)piperidine hydrochloride
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh between 50-100 mg of 4-(3,4-Difluorophenyl)piperidine hydrochloride into a clean, dry vial.[8] This concentration range is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time (typically 20-60 minutes).[8]
-
Solvent Selection and Dissolution:
-
Rationale: The choice of solvent is critical. It must fully dissolve the sample without interfering with its signals.[9][10] As a hydrochloride salt, the analyte is polar and requires a polar deuterated solvent like DMSO-d6 or Methanol-d4. DMSO-d6 is often a good first choice due to its excellent solvating power for a wide range of organic salts.
-
Procedure: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[8] Use a vortex mixer to ensure complete dissolution. Gentle heating can be applied if necessary, but care should be taken to avoid solvent evaporation.[11]
-
-
Filtration and Transfer:
-
Rationale: Any suspended solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Filtration is a non-negotiable step.
-
Procedure: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean, high-quality NMR tube. Alternatively, a syringe filter can be used. The final sample height in the tube should be approximately 4-5 cm.
-
-
Labeling: Clearly label the NMR tube with a permanent marker.
Protocol for NMR Data Acquisition
Instrument Parameters: The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30-degree pulse with proton decoupling for quantitative spectra. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution. Longer is better but increases experiment time. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for longitudinal relaxation of the nuclei between scans. Crucial for accurate integration, especially for quaternary carbons. |
| Number of Scans (NS) | 1024 - 4096 | Increased scans improve the signal-to-noise ratio. Adjust based on sample concentration. |
| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Must encompass the full range of expected 13C chemical shifts.[6] |
| Temperature | 298 K (25 °C) | Standard room temperature analysis. |
Spectral Interpretation and Data Analysis
Molecular Structure and Carbon Numbering
To facilitate spectral assignment, the unique carbon atoms in 4-(3,4-Difluorophenyl)piperidine hydrochloride are numbered as shown below. Due to the plane of symmetry through the piperidine ring, carbons C2/C6 and C3/C5 are chemically equivalent. The difluorophenyl ring has no such symmetry, meaning all its carbons are unique. Therefore, a total of 8 distinct signals are expected in the 13C NMR spectrum.
Caption: Structure with Carbon Numbering Scheme.
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted chemical shift ranges for each unique carbon atom. These predictions are based on established chemical shift values for piperidine and substituted benzene rings, accounting for the electronic effects of the nitrogen and fluorine substituents.[12][13][14]
| Carbon Atom(s) | Chemical Environment | Predicted Shift (δ, ppm) | Justification |
| C4 | Aliphatic CH, attached to phenyl ring | 40 - 50 | Benzylic-type carbon, shifted downfield due to proximity to the aromatic ring.[15] |
| C3, C5 | Aliphatic CH2 | 28 - 35 | Typical chemical shift for a methylene carbon in a saturated heterocyclic ring. |
| C2, C6 | Aliphatic CH2, alpha to N+ | 45 - 55 | Alpha to the protonated nitrogen, which is electron-withdrawing and causes a significant downfield shift. |
| C1' | Aromatic C (quaternary), attached to piperidine | 138 - 145 | Aromatic quaternary carbon, deshielded by attachment to the piperidine ring. |
| C2' | Aromatic CH | 115 - 125 | Aromatic CH, influenced by adjacent C-F and C-C bonds. |
| C5' | Aromatic CH | 118 - 128 | Aromatic CH, influenced by adjacent C-F and C-C bonds. |
| C6' | Aromatic CH | 120 - 130 | Aromatic CH, ortho to the piperidine substituent. |
| C3', C4' | Aromatic C-F (quaternary) | 145 - 165 (with C-F coupling) | Directly bonded to highly electronegative fluorine atoms, causing a very strong downfield shift. These signals will appear as doublets due to coupling with fluorine. |
References
-
Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
-
Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]
-
The Organic Chemistry Tutor. (2023). Carbon-13 NMR Spectroscopy Explained. YouTube. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Eliel, E. L., Vierhapper, F. W. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(9), 2424–2429. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]
-
Issabayeva, G., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. [Link]
-
Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]
-
National Institutes of Health. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: Quantitative Analysis of 4-(3,4-Difluorophenyl)piperidine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-(3,4-Difluorophenyl)piperidine hydrochloride, a key fluorinated heterocyclic compound often utilized as an intermediate in pharmaceutical development.[1][2] The method employs a straightforward sample preparation protocol followed by analysis using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Operating in positive electrospray ionization (ESI) mode, the method utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.
Introduction and Scientific Rationale
4-(3,4-Difluorophenyl)piperidine is a piperidine derivative whose structure is foundational in medicinal chemistry. The inclusion of a 3,4-difluorophenyl group often enhances metabolic stability and modulates physicochemical properties such as pKa, which can improve membrane permeability and binding affinity to biological targets.[1] Given its importance, a reliable analytical method for its quantification is crucial for pharmacokinetic studies, process monitoring, and quality control.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for small molecule analysis.[3] The basic nitrogen in the piperidine ring makes the molecule readily amenable to protonation, favoring positive mode electrospray ionization (ESI+).[4][5] This method was developed based on the predictable ionization behavior of piperidines and the stability of the fluorophenyl moiety, which allows for the selection of specific and high-intensity precursor-product ion transitions for MRM analysis.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development. The hydrochloride salt form enhances aqueous solubility, which is beneficial for sample preparation.[6] In solution, the salt dissociates, and the free base is the species analyzed by the mass spectrometer.
| Property | Value | Source |
| Chemical Name | 4-(3,4-Difluorophenyl)piperidine hydrochloride | PubChem[1] |
| CAS Number | 721958-67-4 | Benchchem[1] |
| Molecular Formula (Salt) | C₁₁H₁₄ClF₂N | Benchchem[1] |
| Molecular Weight (Salt) | 233.68 g/mol | Benchchem[1] |
| Molecular Formula (Free Base) | C₁₁H₁₃F₂N | - |
| Monoisotopic Mass (Free Base) | 197.1017 Da | - |
| Appearance | White to off-white crystalline solid | Benchchem[1] |
Experimental Design
Overall Workflow
The analytical workflow is designed for efficiency and robustness, proceeding from sample preparation through instrumental analysis to data processing.
Caption: High-level workflow for the quantitative analysis of 4-(3,4-Difluorophenyl)piperidine.
Materials and Instrumentation
-
Chemicals: 4-(3,4-Difluorophenyl)piperidine hydrochloride reference standard (>98% purity), HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), HPLC-grade water, and formic acid (FA, >99%).
-
Instrumentation: A UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6495C, Waters Xevo TQ-XS).
Detailed Protocols
Protocol: Standard and Sample Preparation
This protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples.
-
Prepare Stock Solution (1 mg/mL): Accurately weigh 2.0 mg of 4-(3,4-Difluorophenyl)piperidine hydrochloride reference standard. Dissolve in 2.0 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL of the free base. This serves as the primary stock solution.
-
Prepare Working Stock (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of 50:50 (v/v) acetonitrile:water.
-
Prepare Calibration Curve Standards: Perform serial dilutions from the 10 µg/mL working stock using 50:50 ACN:water as the diluent to prepare calibration standards at concentrations such as 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 80 ng/mL, and 800 ng/mL) from a separately prepared working stock to ensure accuracy and precision.
Protocol: LC-MS/MS Analysis
This protocol details the instrumental conditions for quantifying the analyte.
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a mid-concentration standard (e.g., 100 ng/mL) five consecutive times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <5%. This validates system performance before running the sequence.
-
Sequence Injection: Arrange the analytical run in the following order: blank (diluent), zero sample (matrix without analyte), calibration standards from lowest to highest concentration, QC samples, and unknown samples. Intersperse QC samples throughout the run to monitor system performance.
-
Data Acquisition: Acquire data using the MRM parameters defined in Table 2 and Table 3.
A reversed-phase C18 column is selected as the standard for small molecule separation, providing good retention for the moderately polar analyte.[7] Formic acid is added to the mobile phase to improve peak shape and promote protonation for ESI+.[7]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good resolution and efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; provides good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimizes column overload while ensuring sensitivity. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, return to 5% B and re-equilibrate for 1 min | A standard gradient to ensure elution and column cleaning.[7] |
The method uses positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is readily protonated.[4] |
| Capillary Voltage | 3500 V | Optimizes ion generation. |
| Source Temperature | 150 °C | Facilitates desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | Removes solvent from droplets to form gas-phase ions. |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Results and Discussion
Mass Spectra and Fragmentation Pathway
The protonated molecule [M+H]⁺ of 4-(3,4-Difluorophenyl)piperidine serves as the precursor ion for MS/MS analysis, with an expected m/z of 198.1. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions. The most probable fragmentation involves the cleavage of the bond connecting the piperidine and the difluorophenyl rings, resulting in a stable difluorophenyl cation. This fragmentation pattern is common for such structures and provides a specific transition for MRM.[4][8]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| 4-(3,4-Difluorophenyl)piperidine | 198.1 | 113.0 (Quantifier) | 100 | 25 |
| 198.1 | 96.0 (Qualifier) | 100 | 35 |
The proposed fragmentation pathway is illustrated below. The primary fragmentation yields the difluorophenyl cation (m/z 113.0), which is an excellent quantifier due to its high stability and intensity. A secondary fragment corresponding to the piperidine ring after a rearrangement is also observed.
Caption: Proposed fragmentation of protonated 4-(3,4-Difluorophenyl)piperidine.
Method Performance
The described method is expected to demonstrate excellent linearity over the specified concentration range. The lower limit of quantification (LLOQ) is anticipated to be sufficient for most applications in drug development and research.
| Parameter | Expected Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the sensitive and selective quantification of 4-(3,4-Difluorophenyl)piperidine hydrochloride by LC-MS/MS. The method is reliable, robust, and suitable for high-throughput analysis in regulated and research environments. The detailed explanation of the rationale behind each step ensures that users can implement and adapt the protocol with a high degree of confidence.
References
-
PubChem. (n.d.). 4-(3,4-Difluorophenyl)piperidine-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 25CN-NBOH. Retrieved from [Link]
- Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons.
-
de Souza, J. V. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(20), 1797-1804. Available from: [Link]
-
Padora, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 256-262. Available from: [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Ahn, J. H., et al. (2005). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Journal of the American Society for Mass Spectrometry, 16(8), 1240-1247. Available from: [Link]
-
ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Retrieved from [Link]
-
Lan, R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046-11054. Available from: [Link]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link]
-
ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]
-
Vessecchi, R., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16(6B). Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Vessecchi, R., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2018). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. Retrieved from [Link]
Sources
- 1. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 25CN-NBOH - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
This Application Note is designed to serve as a definitive technical guide for the HPLC purity analysis of 4-(3,4-Difluorophenyl)piperidine hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents such as paroxetine analogs and other serotonin reuptake inhibitors.
Abstract & Scope
4-(3,4-Difluorophenyl)piperidine hydrochloride is a pharmacologically active scaffold used in the development of SSRIs and PKC inhibitors. Its analysis presents specific chromatographic challenges:
-
Basic Nitrogen: The secondary amine (pKa ~10) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
-
Isomeric Impurities: Separation from positional isomers (e.g., 2,4-difluoro analogs) requires high selectivity.
-
UV Response: The fluorinated phenyl ring requires optimized detection wavelengths for sensitivity.
This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol utilizing a low-pH phosphate buffer system to suppress silanol activity and ensure sharp peak shape, suitable for both assay and trace impurity determination.
Chemical Context & Impurity Logic
Understanding the synthesis pathway is crucial for predicting impurities. The compound is typically synthesized via the reduction of a 4-arylpyridine or dehydration/reduction of a 4-aryl-4-hydroxypiperidine.
Potential Impurity Profile[1]
-
Impurity A (Starting Material): 3,4-Difluorobromobenzene (Non-polar, late eluting).
-
Impurity B (Intermediate): 4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine (Dehydration product, elutes close to main peak).
-
Impurity C (Isomer): 4-(2,4-Difluorophenyl)piperidine (Regioisomer from raw material contamination).
-
Impurity D (Oxidation): 4-(3,4-Difluorophenyl)piperidine N-oxide.
Synthesis & Impurity Flow Diagram
Figure 1: Synthesis pathway highlighting the origin of key impurities.
Method Development Strategy
Why Low pH?
For piperidine derivatives, a mobile phase pH of 2.0–3.0 is superior to neutral pH.
-
Mechanism: At pH 2.5, the piperidine nitrogen is fully protonated (
). While this increases polarity, it allows the use of ion-pairing effects with phosphate anions. Crucially, acidic conditions suppress the ionization of surface silanols ( ), preventing the ion-exchange mechanism that causes severe tailing. -
Column Choice: A "Base-Deactivated" (BDS) or modern hybrid silica C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is mandatory to withstand low pH and minimize secondary interactions.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18) | High surface area for retention; end-capped to reduce tailing. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) | Controls ionization state; suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic aromatic ring. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Column Temp. | 30°C | Improves mass transfer and peak symmetry. |
| Injection Volume | 10 µL | Standard volume; prevent overload. |
| Detection (UV) | 215 nm (Primary), 254 nm (Secondary) | 215 nm for max sensitivity (phenyl ring); 254 nm for specificity. |
| Run Time | 25 Minutes | Sufficient to elute non-polar starting materials. |
Reagent Preparation[4]
-
Phosphate Buffer (pH 2.5): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05 with Dilute Phosphoric Acid ( ). Filter through a 0.45 µm membrane. -
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Note: The HCl salt is highly soluble in this mixture.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Isocratic Hold (Equilibration) |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 40 | 60 | Linear Gradient (Elute Impurities) |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation & Workflow
Standard Solution (Assay)
-
Accurately weigh 25.0 mg of 4-(3,4-Difluorophenyl)piperidine HCl Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent . (Concentration: 0.5 mg/mL).
Test Solution (Purity)
-
Weigh 25.0 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent .
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[2][3][4]
System Suitability & Validation Criteria
Before releasing results, the system must meet the following acceptance criteria (based on USP <621>):
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor ( | NMT 2.0 (Target < 1.5) | If > 2.0, replace column or add 0.1% Triethylamine (TEA) to Mobile Phase A. |
| Theoretical Plates (N) | NLT 5000 | If low, check connections for dead volume or replace column. |
| Precision (RSD) | NMT 2.0% (for 5 replicates) | If high, check injector seal or pump stability. |
| Resolution ( | > 1.5 between Main Peak and nearest impurity | Adjust gradient slope if resolution is poor. |
Results Interpretation
-
Retention Time (RT): The main peak typically elutes between 8–12 minutes depending on the exact column carbon load.
-
Impurity Calculation: Use the "Area Normalization" method for purity estimates, or "External Standard" method for quantitative assay.
-
Relative Retention Times (RRT):
-
Oxidation impurities (N-oxides) usually elute before the main peak (RRT < 1.0).
-
Starting materials (Bromobenzenes) elute after the main peak (RRT > 1.5).
-
References
-
Sielc Technologies. (2018). HPLC Analysis of 4-Phenylpiperidine. Retrieved from [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of Phenylpiperazine Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
- United States Pharmacopeia (USP).
-
Der Pharma Chemica. (2011). Synthesis and Characterization of Paroxetine Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 46735549, 4-(3,4-Difluorophenyl)piperidine hydrochloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
Application Notes and Protocols for In Vivo Studies with 4-(3,4-Difluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 4-(3,4-Difluorophenyl)piperidine Scaffold in Modern Drug Discovery
The 4-(3,4-Difluorophenyl)piperidine moiety represents a cornerstone scaffold in contemporary medicinal chemistry. Its structural rigidity, combined with the electron-withdrawing nature of the difluorophenyl group, imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This versatile core is present in a multitude of biologically active agents, demonstrating a wide array of pharmacological activities including, but not limited to, anticancer, anti-HIV, and anticonvulsant effects.[1] The fluorination at the 3 and 4 positions of the phenyl ring is a strategic chemical modification known to enhance metabolic stability and improve interactions within the hydrophobic pockets of target proteins.[2]
Recent advancements have highlighted the potential of derivatives of this scaffold as potent and selective inhibitors of key signaling molecules. For instance, Hu7691, a compound featuring the 4-(3,4-difluorophenyl)piperidine core, has been identified as a selective Akt1 inhibitor with promising anticancer properties and has received an Investigational New Drug (IND) approval from the National Medical Products Administration (NMPA) of China.[3] This underscores the therapeutic relevance of this chemical class and provides a strong rationale for its continued investigation in preclinical in vivo models.
This document serves as a comprehensive guide for researchers designing and executing in vivo studies with 4-(3,4-Difluorophenyl)piperidine hydrochloride, with a particular focus on its application in oncology research, specifically in tumor xenograft models.
Postulated Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant body of research points towards the modulation of the PI3K/Akt signaling pathway by compounds containing the 4-(3,4-difluorophenyl)piperidine scaffold.[2][3] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers.
Causality of Targeting Akt: By inhibiting Akt, particularly the Akt1 isoform, compounds like those derived from 4-(3,4-difluorophenyl)piperidine can effectively block downstream signaling, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[3] The selectivity for Akt1 over other isoforms, such as Akt2, is a key consideration in mitigating off-target toxicities, for example, cutaneous adverse events.[3]
Caption: Postulated mechanism of action via Akt inhibition.
Application Protocol: Evaluation of Antitumor Efficacy in a Human Tumor Xenograft Mouse Model
This protocol outlines a standard procedure for assessing the in vivo antitumor activity of 4-(3,4-Difluorophenyl)piperidine hydrochloride in a subcutaneous xenograft model. The rationale for this model is its widespread use and acceptance in preclinical oncology for evaluating the efficacy of novel therapeutic agents.[2]
Experimental Design and Rationale
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. This strain is immunocompromised, preventing the rejection of human tumor xenografts.
-
Tumor Model: Human cancer cell line with a known dependence on the PI3K/Akt pathway (e.g., A549 lung carcinoma, K562 leukemia).[4]
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
4-(3,4-Difluorophenyl)piperidine hydrochloride (Low Dose, e.g., 10 mg/kg)
-
4-(3,4-Difluorophenyl)piperidine hydrochloride (High Dose, e.g., 50 mg/kg)
-
Positive Control (a clinically relevant standard-of-care agent for the chosen cell line)
-
-
Sample Size: n=8-10 mice per group to ensure statistical power.
Materials
-
4-(3,4-Difluorophenyl)piperidine hydrochloride (ensure purity >98%)
-
Vehicle components (e.g., carboxymethylcellulose, sterile water for injection)
-
Selected human tumor cell line
-
Culture medium and supplements (e.g., RPMI-1640, FBS)
-
Matrigel® (optional, to improve tumor take rate)
-
Sterile syringes and needles (for injection and dosing)
-
Calipers for tumor measurement
-
Animal balance
Step-by-Step Methodology
Step 1: Preparation of Dosing Solutions (Self-Validating System)
-
On each day of dosing, freshly prepare the formulation of 4-(3,4-Difluorophenyl)piperidine hydrochloride.
-
Calculate the required amount of compound based on the mean body weight of each group and the desired dose.
-
Suspend or dissolve the compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare a sufficient volume for all animals in the treatment group, plus a small overage.
-
The vehicle control group will receive the same vehicle formulation without the active compound.
Step 2: Tumor Cell Implantation
-
Culture the selected cancer cells under standard conditions to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 2.5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (2.5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
Step 3: Animal Acclimatization and Tumor Growth Monitoring
-
Allow the tumors to grow until they reach a mean volume of approximately 100-150 mm³.
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
Randomize the animals into the treatment and control groups based on tumor volume to ensure an even distribution.
Step 4: Drug Administration
-
Once tumors have reached the desired size, begin dosing according to the group assignments.
-
Administer the compound or vehicle via the predetermined route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).[5] The choice of route should be informed by any available pharmacokinetic data.
-
Dosing is typically performed once daily (q.d.) for a period of 14-21 days.
-
Record the body weight of each animal at least twice weekly to monitor for toxicity.
Step 5: Efficacy and Toxicity Endpoints
-
Continue to measure tumor volume and body weight as described above throughout the study.
-
The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Optional: Collect blood for pharmacokinetic analysis and tissues for pharmacodynamic (e.g., Western blot for p-Akt) or histopathological analysis.
Caption: In vivo xenograft study workflow.
Data Presentation and Analysis
Summarize key quantitative data in a structured table for clear comparison across treatment groups.
| Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o. | - | - | N/A | - |
| 4-(3,4-Difluorophenyl)piperidine HCl (Low Dose) | 10 | p.o. | - | - | - | - |
| 4-(3,4-Difluorophenyl)piperidine HCl (High Dose) | 50 | p.o. | - | - | - | - |
| Positive Control | - | p.o. | - | - | - | - |
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare the mean tumor volumes and weights between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
Pharmacokinetic and Toxicological Considerations
Parallel or integrated pharmacokinetic (PK) studies are crucial for correlating drug exposure with pharmacodynamic (PD) effects.[6] Key PK parameters to determine include plasma half-life, brain-to-plasma ratios (for CNS-targeted agents), and overall drug exposure (AUC).[7] These studies help in understanding the dose-response relationship and in optimizing the dosing regimen.
Toxicological assessment is primarily based on monitoring changes in body weight, clinical signs of distress (e.g., changes in posture, activity, fur), and, if necessary, gross necropsy and histopathology of major organs at the end of the study.
References
-
Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
In vivo/in vitro comparison of pharmacokinetics and pharmacodynamics of 3,3',4,4'-tetrachlorobiphenyl (PCB77). USGS.gov. Available at: [Link]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link]
-
25CN-NBOH. Wikipedia. Available at: [Link]
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. Available at: [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Available at: [Link]
-
Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase. Science.org. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Pharmacokinetic / Pharmacodynamic (PK/PD). Vibiosphen. Available at: [Link]
-
Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats. PubMed Central. Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]
-
1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives. PubMed. Available at: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 3. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. vibiosphen.com [vibiosphen.com]
- 7. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Binding Affinity of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
Introduction & Pharmacological Context
The compound 4-(3,4-Difluorophenyl)piperidine hydrochloride (MW: ~233.68 g/mol ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in the development of ligands for the Sigma-1 receptor (
Accurately measuring the binding affinity (
-
Radioligand Competition Binding (Gold Standard): For pharmacological validation against the Sigma-1 receptor.
-
Surface Plasmon Resonance (SPR): For biophysical fragment screening and kinetic analysis.[1][2]
Material Properties & Handling
| Property | Specification | Critical Handling Note |
| Molecular Weight | 233.68 g/mol (HCl salt) | Use exact weight; HCl salt contributes ~15% to mass. |
| Solubility | Water (>20 mM), DMSO (>50 mM) | Dissolve in DMSO first for stock (10-100 mM), then dilute. |
| Stability | Hygroscopic | Store desiccated at -20°C. |
| pKa | ~9.5 (Piperidine nitrogen) | Positively charged at physiological pH (7.4). |
Solution Preparation Protocol
-
Stock Solution (10 mM): Dissolve 2.34 mg of the HCl salt in 1.0 mL of 100% DMSO. Vortex until clear.
-
Working Solution: Dilute serially in Assay Buffer.
-
Caution: Keep final DMSO concentration <1% for radioligand assays and exactly matched (e.g., 2% or 5%) for SPR to prevent bulk refractive index errors.
-
Protocol A: Radioligand Competition Binding (Sigma-1 Receptor)[3]
This protocol utilizes [
Reagents & Buffers
-
Source Tissue: Guinea pig liver homogenates (highest
density) or Rat brain membranes. -
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.
-
Non-Specific Binding (NSB) Control: Haloperidol (10
M) or unlabeled (+)-Pentazocine (10 M). -
Filter Pre-treatment: 0.5% Polyethyleneimine (PEI).[3] Crucial:
ligands are hydrophobic; PEI reduces binding to glass fiber filters.
Experimental Workflow
Figure 1: Workflow for Sigma-1 Receptor Radioligand Competition Assay.
Step-by-Step Procedure
-
Pre-soak Filters: Soak Whatman GF/B filters in 0.5% PEI for at least 1 hour.
-
Plate Setup (96-well):
-
Total Binding (TB): Membrane + [
H]-Pentazocine (3 nM) + Buffer. -
Non-Specific Binding (NSB): Membrane + [
H]-Pentazocine + Haloperidol (10 M). -
Test Wells: Membrane + [
H]-Pentazocine + 4-(3,4-Difluorophenyl)piperidine (10 concentrations, 0.1 nM – 10 M).
-
-
Incubation: Incubate for 120 minutes at 25°C (Room Temp).
-
Note: Equilibrium is slower for hydrophobic ligands; do not rush.
-
-
Termination: Harvest using a Brandel or Tomtec harvester. Wash 3x with ice-cold Tris buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Because 4-(3,4-Difluorophenyl)piperidine is a low molecular weight fragment, SPR is ideal for measuring kinetics (
Sensor Chip Strategy
-
Chip Type: Series S Sensor Chip CM5 (Carboxymethyl dextran).
-
Immobilization: Amine Coupling (EDC/NHS).
-
Ligand Density (
): High density is required for fragments.-
Target
RU. -
Formula:
. -
Implication: You may need to immobilize >5,000 RU of protein to see a signal.
-
The "Solvent Correction" Requirement
Since the stock is in DMSO, you must perform a solvent correction cycle.
-
Prepare a buffer set with DMSO ranging from 4.5% to 5.5% (if assay is at 5%).
-
Inject these over the specific and reference surfaces to build a calibration curve.
-
This corrects for the bulk refractive index shift caused by DMSO mismatches.
Kinetic Cycle Logic
Figure 2: SPR Kinetic Cycle for Fragment Screening. Note that fragments often reach steady state quickly.
Data Analysis (SPR)
For fragments, the sensorgram is often "square-shaped" (fast on, fast off).
-
Analysis Model: Steady State Affinity (Equilibrium).
-
Plot Response (
) vs. Concentration ( ) . -
Fit to the Langmuir isotherm:
Data Processing & Validation
Calculating (Radioligand)
Convert
- : Determined from your dose-response curve.
- : Concentration of radioligand used (e.g., 3 nM).
-
: Dissociation constant of the radioligand (must be determined experimentally or taken from literature, typically ~3-10 nM for Pentazocine at
).
Self-Validating Checks (QC)
-
Hill Slope (
): Should be near -1.0.-
If
: Negative cooperativity or multiple binding sites. -
If
(steep): Positive cooperativity or non-equilibrium conditions.
-
-
Specific Binding Window: Total Binding should be at least 5-10x higher than Non-Specific Binding. If NSB is high, increase wash steps or PEI concentration.
-
Z-Factor: For screening assays, ensure
.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Navarro, G., et al. (2019). Detection of Sigma-1 Receptor Interactions by Resonance Energy Transfer. Frontiers in Pharmacology. Link
-
Bio-Rad Laboratories. (2023). Guide to SPR Interaction Analysis for Small Molecules. Link
-
Brimson, J. M., et al. (2011). The sigma-1 receptor agonist (+)-pentazocine prevents the reduction of specific binding of [3H]-(+)-pentazocine caused by metabolic inhibitors. European Journal of Pharmacology. Link
Sources
protocols for kinase inhibition assays with 4-(3,4-Difluorophenyl)piperidine
Application Note: Characterization and Screening Protocols for 4-(3,4-Difluorophenyl)piperidine in Kinase Drug Discovery
Abstract
4-(3,4-Difluorophenyl)piperidine (CAS: 37656-48-7) represents a "privileged scaffold" in medicinal chemistry, frequently serving as the hydrophobic core for inhibitors targeting AKT, PLK1, and PIM kinases [1, 2]. While often incorporated into larger molecules (e.g., Paroxetine, Hu7691), this moiety itself typically exhibits low-to-moderate affinity (µM–mM range) against naked kinases.
This application note details the protocols required to evaluate this compound not as a potent drug, but as a Fragment-Based Drug Discovery (FBDD) starting point. We define the specific workflows for solubility handling, biophysical validation via Differential Scanning Fluorimetry (DSF), and enzymatic characterization using ADP-Glo™.
Part 1: Compound Handling & Solubility (Pre-Assay)
Scientific Rationale: The 3,4-difluorophenyl group is highly lipophilic, while the secondary amine of the piperidine provides a pH-dependent charge. In kinase assays (pH 7.0–7.5), the amine is predominantly protonated. Poor solubility or aggregation leads to false positives (promiscuous inhibition).
Protocol:
-
Stock Preparation: Dissolve 4-(3,4-Difluorophenyl)piperidine to 100 mM in 100% DMSO. Vortex for 2 minutes.
-
Note: If precipitation occurs, sonicate at 37°C for 5 minutes.
-
-
Aggregation Check: Dilute to 1 mM in Assay Buffer (below). Measure Absorbance at 600nm. An OD > 0.05 indicates aggregation.
-
Serial Dilution: For fragment screening, a high top-concentration is required.
-
Prepare a 1:3 serial dilution series in DMSO first (Master Plate).
-
Transfer to aqueous buffer immediately before the assay to minimize precipitation.
-
Table 1: Recommended Assay Buffer Composition
| Component | Concentration | Function |
|---|---|---|
| HEPES (pH 7.5) | 50 mM | Buffering agent |
| MgCl₂ | 10 mM | Essential cofactor for Kinase/ATP |
| EGTA | 1 mM | Chelates calcium (prevents protease activity) |
| Brij-35 or Triton X-100 | 0.01% | Critical: Prevents colloidal aggregation of the fragment |
| DTT | 2 mM | Maintains enzyme reduction state |
Part 2: Biophysical Validation (Thermal Shift / DSF)
Scientific Rationale:
Because 4-(3,4-Difluorophenyl)piperidine is a fragment, its IC50 may be outside the dynamic range of standard enzymatic assays (>100 µM). Differential Scanning Fluorimetry (DSF) is the "Go/No-Go" gate. It measures the shift in protein melting temperature (
Workflow Diagram (Graphviz):
Caption: DSF workflow for validating low-affinity fragment binding prior to enzymatic screening.
Protocol:
-
Reagents: Use Recombinant Kinase Domain (e.g., AKT1, PKA) at 2 µM final concentration. Dye: SYPRO Orange (5000x stock) diluted to 5x final.
-
Plate Setup: Use a white 96-well qPCR plate.
-
Well A: Protein + DMSO (Control)
-
Well B: Protein + 1 mM 4-(3,4-Difluorophenyl)piperidine
-
Well C: Buffer Blank
-
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak indicates
.-
Criteria: If
, proceed to enzymatic assay.
-
Part 3: Enzymatic Assay (ADP-Glo™)
Scientific Rationale:
Kinase fragments often compete with ATP. To maximize sensitivity for this scaffold, the assay must be run at
Mechanism of Action Diagram (Graphviz):
Caption: Competitive binding model. The scaffold (Red) competes with ATP (Green) for the hinge region.
Protocol:
-
Reaction Assembly (384-well plate):
-
Step 1: Add 2 µL of Compound (diluted in buffer). Top concentration: 500 µM.
-
Step 2: Add 2 µL of Kinase (e.g., 5 ng/well AKT1). Incubate 10 min at RT (allows fragment to equilibrate).
-
Step 3: Add 1 µL of ATP/Substrate Mix.
-
Crucial: ATP concentration must be
(typically 10 µM).
-
-
-
Incubation: 60 minutes at Room Temperature.
-
Detection:
-
Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Part 4: Data Analysis & Interpretation
For fragments like 4-(3,4-Difluorophenyl)piperidine, standard sigmoidal curves often fail to reach 100% inhibition due to solubility limits.
Calculation:
Calculate Percent Inhibition relative to controls:
Interpretation Guide:
-
IC50 < 10 µM: Highly potent hit (Unlikely for this naked scaffold).
-
IC50 10–200 µM: Valid Fragment Hit. Good starting point for growing the molecule (e.g., adding amide linkers to the piperidine nitrogen).
-
Hill Slope > 2.0: Suspect aggregation or precipitation. Repeat with 0.05% Triton X-100.
References
-
Che, J., et al. (2021).[1] "Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor."[1][2] Journal of Medicinal Chemistry.
-
Yadav, P., et al. (2021). "Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model." Molecules.
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(3,4-Difluorophenyl)piperidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring the purity and integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-(3,4-Difluorophenyl)piperidine, and how do they influence potential byproducts?
The synthesis of 4-(3,4-Difluorophenyl)piperidine and its subsequent conversion to the hydrochloride salt is most commonly achieved via two robust synthetic strategies. The choice of route is critical as it dictates the likely impurity profile.
-
Catalytic Hydrogenation of a Tetrahydropyridine Intermediate: This is one of the most prevalent methods. It involves the synthesis of a 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine precursor, which is then reduced to the desired saturated piperidine ring.[1] The reduction is typically performed using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Byproducts from this route are often related to the reduction process itself, such as incomplete reaction or side reactions like defluorination.[2]
-
Reductive Amination: This powerful C-N bond-forming strategy builds the piperidine ring or attaches the aryl group in a convergent manner. For instance, a 1,5-dicarbonyl compound can be cyclized with an amine source, or a difluorophenyl-substituted ketone can be reacted with an appropriate amino-aldehyde equivalent, followed by reduction of the intermediate imine/enamine.[3] This route's byproducts often include incompletely reduced intermediates or products of over-alkylation.[4]
Q2: What are the general classes of impurities I should anticipate?
Regardless of the specific synthetic route, byproducts can generally be categorized as follows:
-
Process-Related Impurities: These are derived from the main reaction sequence and include unreacted starting materials, intermediates, and products from side reactions (e.g., over-alkylation, incomplete reduction).
-
Starting Material-Related Impurities: Impurities present in the initial reactants can be carried through the synthesis or participate in side reactions to generate new byproducts.
-
Degradation Products: The final compound or intermediates can degrade under certain reaction, workup, or storage conditions. A common example is the oxidation of the piperidine nitrogen to form an N-oxide.[5]
Q3: What analytical techniques are most effective for monitoring byproduct formation in real-time?
Effective reaction monitoring is crucial for minimizing byproduct formation. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitatively tracking the consumption of starting materials and the appearance of new spots corresponding to products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative proportions of all components in the reaction mixture, offering superior resolution to TLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It not only separates the components but also provides mass information, allowing for the tentative identification of byproducts as they form.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific byproducts encountered during the synthesis of 4-(3,4-Difluorophenyl)piperidine hydrochloride, their mechanistic origins, and actionable troubleshooting steps.
Problem 1: Incomplete Reduction
Symptom: My final product is contaminated with the 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine precursor after catalytic hydrogenation.
Causality: This is one of the most common issues in this synthesis and points to a suboptimal reduction process. The presence of the double bond in the tetrahydropyridine intermediate makes it a distinct impurity. This issue can arise from several factors:
-
Insufficient Catalyst Activity: The catalyst (e.g., Pd/C) may be old, have low loading, or have been poisoned.
-
Inadequate Hydrogen Pressure or Reaction Time: The reaction may not have been supplied with enough hydrogen or run long enough to go to completion.
-
Presence of Catalyst Poisons: Trace impurities in the substrate or solvent (e.g., sulfur compounds, residual bases/acids from previous steps) can deactivate the palladium catalyst.
Troubleshooting Protocol:
-
Verify Catalyst Quality: Use fresh, high-quality catalyst. Perform a small-scale test reaction on a clean substrate to confirm its activity.
-
Optimize Reaction Conditions:
-
Increase the hydrogen pressure (e.g., from 50 psi to 100 psi)[1].
-
Extend the reaction time and monitor closely by HPLC or LC-MS.
-
Slightly increase the reaction temperature, but be cautious as this can also promote side reactions.
-
-
Purify the Substrate: Ensure the tetrahydropyridine intermediate is free from impurities before the hydrogenation step. Chromatography or recrystallization may be necessary.[6]
-
Analytical Confirmation: The tetrahydropyridine byproduct can be identified in ¹H NMR by the presence of a characteristic vinylic proton signal (typically a broad singlet or multiplet) in the 5.5-6.0 ppm region.
Problem 2: Hydrodefluorination
Symptom: Mass spectrometry reveals the presence of byproducts with masses corresponding to mono-fluorinated (+2 Da) and non-fluorinated (+4 Da) phenylpiperidine analogs.
Causality: This side reaction, known as hydrodefluorination or hydrodehalogenation, is a known challenge during catalytic hydrogenation, particularly with palladium catalysts.[2] While C-F bonds are strong, they can be cleaved under aggressive hydrogenation conditions, leading to the replacement of fluorine with hydrogen. This is especially problematic as these byproducts can be difficult to separate from the desired product due to their similar polarities.
Troubleshooting Protocol:
-
Modify Catalyst System:
-
Switch to a different catalyst. Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) can sometimes be less prone to causing defluorination than palladium.
-
Use a catalyst with a lower metal loading (e.g., 5% Pd/C instead of 10%).
-
-
Milder Reaction Conditions:
-
Reduce the hydrogen pressure and reaction temperature.
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Additive Inclusion: In some cases, adding a small amount of a weak base (e.g., triethylamine) can suppress the acidic conditions near the catalyst surface that may promote C-F bond cleavage. However, this must be carefully optimized as bases can also poison the catalyst.
Diagram: Hydrogenation and Hydrodefluorination Pathway
Caption: Catalytic hydrogenation can lead to the desired product or, under harsh conditions, to undesired hydrodefluorination byproducts.
Problem 3: Over-Alkylation in Reductive Amination
Symptom: When synthesizing the piperidine ring via a double reductive amination, I observe a significant byproduct with a higher molecular weight than the target compound.
Causality: The product, a secondary amine, can be more nucleophilic than the primary amine starting material. This can lead to a subsequent reaction with another molecule of the carbonyl starting material, resulting in a tertiary amine or other over-alkylated species.[3][4] This is a classic problem in reductive amination when trying to synthesize secondary amines.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a significant excess of the amine source (e.g., ammonia or an ammonium salt) relative to the dicarbonyl compound. This statistically favors the reaction of the dicarbonyl with the primary amine over the secondary amine product.
-
Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This keeps the concentration of the intermediate imine low and allows for its immediate reduction before it can participate in side reactions.
-
pH Control: Maintain the reaction pH in a slightly acidic range (pH 5-7). This protonates the secondary amine product, reducing its nucleophilicity and disfavoring further alkylation, while still allowing for efficient imine formation.
-
Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often more selective for the reduction of imines in the presence of carbonyls and can be more effective at suppressing over-alkylation compared to stronger reagents like sodium cyanoborohydride.
Table: Summary of Common Byproducts and Their Characteristics
| Byproduct Name | Common Route | Formation Mechanism | Key Analytical Signature (¹H NMR / MS) |
| 4-(3,4-Difluorophenyl)-1,2,3,6-tetrahydropyridine | Catalytic Hydrogenation | Incomplete reduction of the C=C double bond. | Vinylic proton signal (~5.5-6.0 ppm) / M-2 |
| 4-(3-Fluorophenyl)piperidine | Catalytic Hydrogenation | Hydrodefluorination (loss of one F atom). | Complex aromatic splitting / M+2 |
| 4-Phenylpiperidine | Catalytic Hydrogenation | Complete hydrodefluorination (loss of both F atoms). | Simplified aromatic signals / M+4 |
| N-Oxide of Product | General / Storage | Oxidation of the piperidine nitrogen. | Downfield shift of protons α to nitrogen / M+16 |
| Dialkylated Piperidine | Reductive Amination | Secondary amine product reacts with another carbonyl molecule. | Higher molecular weight, loss of N-H signal / M + (Alkyl group) |
| Imine/Enamine Intermediate | Reductive Amination | Incomplete reduction of the C=N intermediate. | Imine proton signal (~8.0 ppm) / M-2 |
Problem 4: Product Degradation to N-Oxide
Symptom: A new, more polar spot appears on TLC during workup or upon storage of the final product. The mass spectrum shows a peak at M+16.
Causality: Tertiary and secondary amines, including the piperidine nitrogen in your product, are susceptible to oxidation, forming N-oxides.[5] This can happen during oxidative workup conditions or simply by exposure to air over time. N-oxides are significantly more polar than their parent amines, which explains the different chromatographic behavior.
Troubleshooting Protocol:
-
Use Degassed Solvents: For workup and storage, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no residual oxidizing agents from previous steps are carried into the final product.
-
Inert Atmosphere Storage: Store the final compound, both as the free base and the HCl salt, under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
Re-purification: If N-oxide formation is significant, it can often be removed by standard column chromatography due to the large difference in polarity.[6][7]
Diagram: Logic for Troubleshooting Byproduct Formation
Caption: A logical workflow for diagnosing common byproducts based on mass spectrometry data and implementing corrective actions.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved February 3, 2026, from [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. Retrieved February 3, 2026, from [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
Sources
- 1. 4-(3,4-difluorophenyl)piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Technical Support Center: 4-(3,4-Difluorophenyl)piperidine hydrochloride
Welcome to the technical support center for 4-(3,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling the solubility challenges associated with this compound. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure successful and reproducible experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of 4-(3,4-Difluorophenyl)piperidine hydrochloride, providing a foundational understanding of its properties.
Q1: What is the expected solubility of 4-(3,4-Difluorophenyl)piperidine hydrochloride in common laboratory solvents?
Q2: How does pH influence the solubility of this compound?
A2: The solubility of 4-(3,4-Difluorophenyl)piperidine hydrochloride is highly dependent on pH. The piperidine nitrogen is basic, and as a hydrochloride salt, it exists in its protonated, more water-soluble form in acidic to neutral solutions. The pKa of the protonated form of the closely related 4-phenylpiperidine is approximately 10.2.[2][3] It is reasonable to estimate a similar pKa for 4-(3,4-Difluorophenyl)piperidine. At pH values significantly below the pKa (e.g., pH < 8), the compound will be predominantly in its ionized, more soluble form. As the pH approaches and exceeds the pKa, the compound will deprotonate to its less soluble free base form, which may lead to precipitation.
Q3: Is 4-(3,4-Difluorophenyl)piperidine hydrochloride hygroscopic?
A3: Piperidine hydrochloride itself is known to be hygroscopic, meaning it can absorb moisture from the air.[4] It is therefore crucial to store 4-(3,4-Difluorophenyl)piperidine hydrochloride in a tightly sealed container in a dry environment, such as a desiccator, to prevent water absorption, which can affect its physical properties and weighing accuracy.
Q4: Can this compound exist in different solid forms?
A4: While specific studies on the polymorphism of 4-(3,4-Difluorophenyl)piperidine hydrochloride are not available, it is a possibility for many pharmaceutical compounds. Different crystalline forms, or polymorphs, can exhibit different solubility and dissolution rates. If you observe inconsistent solubility results between different batches of the compound, polymorphism could be a contributing factor.
II. Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered during experiments with 4-(3,4-Difluorophenyl)piperidine hydrochloride.
Problem 1: The compound is not dissolving in my desired aqueous buffer.
Root Cause Analysis:
-
pH of the solution: If the pH of your buffer is near or above the estimated pKa of the piperidine nitrogen (~10.2), the compound will be in its less soluble free base form.
-
Insufficient solvent volume: The concentration you are trying to achieve may exceed the compound's intrinsic solubility in that specific buffer system.
-
Kinetic vs. Thermodynamic Solubility: You may be observing the lower thermodynamic solubility, while a higher, kinetically soluble concentration might be achievable for a short period.[5][6]
Solutions:
-
pH Adjustment: The most effective initial step is to lower the pH of your solvent. Preparing your stock solution in a slightly acidic buffer (e.g., pH 4-6) will ensure the compound remains in its protonated, more soluble form.[7]
-
Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent is recommended.[7] Common choices include:
-
Gentle Heating and Sonication: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be applied. Be cautious with heating, as it can potentially degrade the compound over extended periods.
Experimental Protocol: Preparing a Stock Solution in an Aqueous Buffer with a Co-solvent
-
Weigh the required amount of 4-(3,4-Difluorophenyl)piperidine hydrochloride in a suitable vial.
-
Add a small volume of a water-miscible organic co-solvent (e.g., DMSO or ethanol) to first wet and disperse the solid.
-
Vortex the mixture until the solid is fully dissolved in the co-solvent.
-
Slowly add the desired aqueous buffer to the co-solvent mixture while vortexing to reach the final desired concentration.
-
If any precipitation occurs, try gentle warming or sonication to redissolve the compound.
Diagram: Decision Tree for Troubleshooting Poor Aqueous Solubility
Caption: A decision-making workflow for addressing poor aqueous solubility.
Problem 2: The compound precipitates out of the stock solution upon storage.
Root Cause Analysis:
-
Supersaturation: The initial stock solution may have been supersaturated, and over time, the compound is crashing out to reach its thermodynamic equilibrium solubility.[6]
-
Temperature Changes: If the stock solution was prepared with heating and then stored at a lower temperature (e.g., 4°C or -20°C), the solubility will decrease, leading to precipitation.
-
Hygroscopicity and Water Absorption: If the compound is hygroscopic, absorbed water could potentially alter the solvent composition and reduce solubility over time.[4]
Solutions:
-
Store at Room Temperature: If the compound is stable in solution at room temperature, this can prevent precipitation caused by cooling.
-
Prepare Fresh Solutions: The most reliable approach to avoid issues with stored stock solutions is to prepare them fresh before each experiment.[7]
-
Lower Stock Concentration: Preparing a more dilute stock solution can help ensure that the concentration remains below the solubility limit, even with temperature fluctuations.[7]
Problem 3: The compound precipitates when the DMSO stock is diluted into an aqueous assay buffer.
Root Cause Analysis:
-
Poor Aqueous Solubility of the Free Base: This is a common issue for compounds with low aqueous solubility. The high concentration in DMSO is not maintained when diluted into a predominantly aqueous environment.
-
Final Co-solvent Concentration Too Low: The final concentration of the organic co-solvent in the assay buffer may be insufficient to keep the compound in solution.
Solutions:
-
Optimize Final Co-solvent Concentration: Determine the maximum concentration of the co-solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system (typically ≤1%). Ensure your dilution scheme does not exceed this limit.[7]
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution to gradually decrease the concentration, which can sometimes prevent immediate precipitation.
III. Quantitative Data Summary
While specific quantitative solubility data for 4-(3,4-Difluorophenyl)piperidine hydrochloride is not widely published, the following table provides a general overview of the solubility of related piperidine compounds to serve as a guideline.
| Solvent | Compound Class | Expected Solubility | Reference |
| Water | Piperidine | Highly Soluble | [8] |
| Water | Piperidine Hydrochloride | Soluble | [1][4] |
| Ethanol | Piperidine Hydrochloride | Soluble | [1] |
| DMSO | Piperidine Derivatives | Generally Soluble | [7] |
| Water | 4-(2,4-difluorobenzoyl)-piperidine Hydrochloride | Sparingly Soluble | [9] |
IV. Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol provides a standardized method for experimentally determining the equilibrium solubility of 4-(3,4-Difluorophenyl)piperidine hydrochloride in a solvent of interest.[9]
Materials:
-
4-(3,4-Difluorophenyl)piperidine hydrochloride (high purity)
-
Selected solvent (e.g., water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial. Ensure there is undissolved solid remaining.
-
Seal the vials and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution to a suitable concentration for analysis.
-
Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in mg/mL or M, accounting for the dilution factor.
Diagram: Workflow for Equilibrium Solubility Determination
Caption: A step-by-step workflow for the shake-flask solubility method.
V. References
-
Solubility of Things. Piperidine. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Reddit. Problem with hydrochloride salt formation/isolation. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
PubMed. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]
-
ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]
-
Reddit. Amine workup. [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
-
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. What approaches can be used to remove the excess amount of salts from HPLC systems?. [Link]
-
PubChem. 4-Phenylpiperidine. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
Helda - University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]
-
PubChem. Piperidine. [Link]
-
European Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
ResearchGate. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. [Link]
-
Wikipedia. 4-Phenylpiperidine. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]
-
New Journal of Chemistry (RSC Publishing). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]
-
Google Patents. Methods of inhibiting salt precipitation and corrosion.
-
Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
ResearchGate. Comparison of piperidine basicity‐lowering effects by β‐equatorial.... [Link]
-
MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]
Sources
- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting NMR Spectra of Fluorinated Piperidines
Welcome to the Technical Support Center for the NMR analysis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges and opportunities presented by these valuable molecules. The incorporation of fluorine into piperidine scaffolds is a powerful strategy in modern drug discovery, offering the potential to fine-tune physicochemical and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure, conformation, and dynamics of these compounds. This center provides troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their NMR spectra.
Troubleshooting Guides
Issue 1: Broad or Distorted ¹⁹F NMR Signals
One of the most common issues encountered in ¹⁹F NMR is the appearance of broad or distorted signals. This can arise from several factors related to the large chemical shift dispersion of the ¹⁹F nucleus.
Causality and Resolution:
-
Wide Spectral Window: The chemical shift range for organofluorine compounds can span over 200 ppm.[1][2] Using a spectral width that is too narrow can lead to signal aliasing (folding), while an excessively wide window can result in baseline roll and phasing issues.
-
Pulse Power and Bandwidth: The high frequency and wide chemical shift range of ¹⁹F can make uniform excitation across the entire spectrum challenging with standard pulse widths.[1]
Step-by-Step Protocol for Acquiring High-Quality ¹⁹F NMR Spectra:
-
Determine the Approximate Chemical Shift Range: If possible, estimate the expected chemical shift range of your compound. For many fluorinated piperidines, the signals will appear between -160 and -220 ppm.
-
Initial Broad Spectrum Acquisition:
-
Set a large spectral width (e.g., 500 ppm) to ensure all signals are captured and to avoid aliasing.
-
Use a sufficient number of data points to maintain adequate resolution.
-
Employ a calibrated 90° pulse.
-
-
Optimize the Spectral Window:
-
Once the signals are located, re-acquire the spectrum with a narrower spectral width that encompasses all the peaks of interest. This will improve resolution and minimize baseline distortions.
-
-
Baseline Correction:
-
Apply a baseline correction algorithm (e.g., polynomial fitting) to correct for any residual baseline roll.
-
-
Phase Correction:
-
Carefully phase the spectrum. Automated phasing routines may struggle with wide spectra, so manual phasing may be necessary.
-
Issue 2: Difficulty in Assigning ¹H and ¹³C Signals Due to Complex Coupling
Fluorine's high natural abundance and large coupling constants to both ¹H and ¹³C can lead to complex multiplets in the respective spectra, making assignments challenging.
Causality and Resolution:
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The presence of through-bond J-coupling between fluorine and nearby protons or carbons splits their signals into complex patterns.
-
Signal Overlap: In the ¹H NMR spectrum, the signals of the piperidine ring protons often overlap, further complicating the analysis of coupling patterns.
Step-by-Step Protocol for ¹H-¹⁹F HSQC for Signal Assignment:
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of directly bonded nuclei. A ¹H-¹⁹F HSQC will show correlations between each fluorine atom and the proton(s) attached to the same carbon.
-
Acquire a Standard ¹⁹F Spectrum: Obtain a well-resolved 1D ¹⁹F spectrum to determine the chemical shifts of the fluorine signals.
-
Set Up the ¹H-¹⁹F HSQC Experiment:
-
Pulse Program: Use a standard HSQC pulse sequence designed for ¹H-¹⁹F correlation.
-
Spectral Widths:
-
In the F2 dimension (¹H), set the spectral width to encompass all proton signals of the piperidine ring.
-
In the F1 dimension (¹⁹F), set the spectral width to cover the chemical shift range of your fluorine signals.
-
-
Coupling Constant: Set the one-bond ¹J(H,F) coupling constant to an approximate value (typically around 45-50 Hz).
-
-
Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions and Fourier transformation.
-
The resulting spectrum will show cross-peaks at the coordinates of the ¹H and ¹⁹F chemical shifts of directly bonded H-F pairs. This allows for unambiguous assignment of the proton attached to the fluorinated carbon.
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the axial or equatorial orientation of a fluorine substituent on a piperidine ring?
The stereochemistry of the fluorine atom is a critical determinant of a molecule's biological activity and can be reliably determined from vicinal (³J) H-F coupling constants. This is based on the Karplus relationship , which describes the dependence of the vicinal coupling constant on the dihedral angle between the coupled nuclei.[3]
-
Large ³J(H,F) values (typically 25-35 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial-axial arrangement of the proton and fluorine.
-
Small ³J(H,F) values (typically 2-10 Hz) suggest a gauche relationship (60° dihedral angle), which corresponds to an axial-equatorial or equatorial-equatorial arrangement.
Therefore, by analyzing the multiplicity of the proton on the carbon bearing the fluorine, you can deduce the orientation of the fluorine. For example, a large coupling constant to one of the adjacent protons would indicate that both that proton and the fluorine are in axial positions.
Q2: My fluorinated piperidine is N-acylated, and I see two sets of signals in the NMR. What does this mean?
The presence of two sets of signals for an N-acylated piperidine is often due to rotational isomers (rotamers) arising from restricted rotation around the amide C-N bond. This restricted rotation is due to the partial double bond character of the amide bond.
-
Dynamic NMR: At room temperature, the exchange between the two rotamers may be slow on the NMR timescale, resulting in two distinct sets of resonances. By acquiring spectra at different temperatures, you can often observe the coalescence of these signals as the rate of rotation increases. This allows for the determination of the energy barrier to rotation.
Q3: How can I differentiate between diastereomers of a polysubstituted fluorinated piperidine?
Differentiating diastereomers requires a careful analysis of both coupling constants and through-space correlations from Nuclear Overhauser Effect (NOE) experiments.
-
Coupling Constants: As discussed in Q1, the ³J(H,F) and ³J(H,H) coupling constants provide information about the relative stereochemistry of substituents. By piecing together the dihedral angle information for various protons and fluorines around the ring, you can build a 3D picture of each diastereomer.
-
NOESY/HOESY:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D ¹H-¹H experiment that shows correlations between protons that are close in space (typically < 5 Å). This is invaluable for determining the relative orientation of substituents. For example, a strong NOE between a proton on C2 and a proton on C4 would suggest they are on the same face of the ring.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D ¹H-¹⁹F experiment that shows correlations between protons and fluorines that are close in space.[4] This is particularly useful for confirming the stereochemical assignments made based on coupling constants.
-
Q4: What are the typical ¹H and ¹³C chemical shifts I can expect for a fluorinated piperidine?
The chemical shifts in fluorinated piperidines are influenced by the electron-withdrawing nature of the fluorine atom and its stereochemical orientation.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Proton on fluorinated carbon (CHF) | 4.0 - 5.0 | 85 - 95 | The proton signal is significantly downfield due to the deshielding effect of the fluorine. The carbon signal is also shifted downfield and will appear as a doublet due to ¹J(C,F) coupling. |
| Protons on adjacent carbons (CH₂) | 1.5 - 3.5 | 30 - 50 | These protons will show complex splitting due to both geminal and vicinal H-H coupling, as well as vicinal and sometimes long-range H-F coupling. |
| Protons on nitrogen-adjacent carbons (CH₂N) | 2.5 - 3.5 | 45 - 60 | The chemical shift of these protons is influenced by the nature of the substituent on the nitrogen. |
Note: These are approximate ranges and can vary depending on the solvent, substitution pattern, and conformation of the piperidine ring.
Visualizations
Workflow for NMR-Based Conformational Analysis of a Fluorinated Piperidine
Caption: Karplus Relationship Visualization.
References
-
Alonso, J. L., & Pernal, K. (1998). Vicinal fluorine-proton coupling constants. Journal of Molecular Structure: THEOCHEM, 433(1-3), 277-287. [Link]
-
Alonso, J. L., & Pernal, K. (1998). Vicinal fluorine-proton coupling constants. Semantic Scholar. [Link]
-
Bumbul, G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3766-3776. [Link]
-
San Fabián, J., & Westra Hoekzema, A. J. A. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268-6276. [Link]
-
Bumbul, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-11. [Link]
-
ATB (Automated Topology Builder). 4-Fluoropiperidine. ATB. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Nairoukh, Z., et al. (2020). The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. [Link]
-
University of Ottawa NMR Facility Blog. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147. [Link]
-
Reich, H. J. NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Viesser, R. V., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(35), 24119-24127. [Link]
-
ResearchGate. 19F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate. [Link]
-
Bumbul, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10843-10850. [Link]
-
Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]
-
Glorius, F., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 10(8), 843-849. [Link]
-
Bumbul, G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
-
ResearchGate. Comparison of H-1-F-19 two-dimensional NMR scalar coupling correlation pulse sequences. ResearchGate. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. [Link]
-
ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
Sources
Technical Support Center: Palladium-Catalyzed Hydrogenation of Fluoropyridines
Executive Summary & Core Challenges
Hydrogenating fluoropyridines to access fluoropiperidines is a high-stakes transformation in medicinal chemistry. The fluorine atom significantly alters pKa and lipophilicity (LogD), but it introduces a critical chemoselectivity challenge.
The two competing pathways you are likely fighting are:
-
Ring Hydrogenation (Desired): Saturation of the pyridine ring to a piperidine while retaining the C–F bond.
-
Hydrodefluorination (HDF - Undesired): Oxidative addition of the Pd catalyst into the C–F bond, leading to the loss of fluorine (def-fluoro product).
The Golden Rule: Palladium on Carbon (Pd/C) is notoriously efficient at HDF (removing fluorine). To retain the fluorine, you must alter the electronic environment of the substrate, typically via protonation , and often switch to Pearlman’s Catalyst (Pd(OH)₂/C) .
Troubleshooting Guide (Q&A)
Issue 1: "I am consistently observing loss of fluorine (HDF). My product is the non-fluorinated piperidine."
Diagnosis: The C–F bond in fluoropyridines is activated towards oxidative addition by palladium, especially when the pyridine nitrogen coordinates to the metal surface. This coordination brings the C–F bond into proximity with surface hydrides.
Solution: You must protonate the pyridine nitrogen before and during the reaction to prevent direct N–Pd coordination.
-
Protocol Shift: Switch from neutral solvents (MeOH/EtOH) to an acidic system.
-
The "Glorius" System: Use Pd(OH)₂/C (20 wt%) with aqueous HCl (1.1–2.0 equiv) in Methanol.
-
Why Pd(OH)₂/C? Palladium hydroxide is generally more active than Pd/C, allowing the reaction to proceed at lower temperatures where the activation energy for C–F cleavage (HDF) is not reached.
Issue 2: "The reaction stalls at low conversion. Adding more catalyst doesn't help."
Diagnosis: This is classic Catalyst Poisoning . The pyridine nitrogen (a strong Lewis base) binds irreversibly to the active Pd sites, blocking H₂ adsorption.
Solution:
-
Acid Additives: If you are not using HCl, try Acetic Acid (AcOH) or TFA as the solvent or co-solvent. However, note that AcOH alone is sometimes insufficient to fully suppress poisoning for electron-poor fluoropyridines.
-
Pressure vs. Temperature:
-
Do: Increase H₂ pressure (50–100 bar). High surface coverage of hydrogen can outcompete the pyridine poisoning.
-
Don't: Simply increase temperature. Higher temperatures (>60°C) exponentially favor the HDF pathway (C–F cleavage) over ring saturation.
-
Issue 3: "I see partial reduction or dimerization products."
Diagnosis: This often occurs when the intermediate dihydropyridines or tetrahydropyridines are unstable or polymerize before full reduction.
Solution:
-
Trapping Agents: If the free fluoropiperidine is unstable, perform the hydrogenation in the presence of a trapping agent like Boc₂O or Cbz-Cl (if compatible with the catalyst system) to capture the secondary amine immediately upon formation.
-
Note: The HCl/MeOH system described above usually yields the stable piperidinium hydrochloride salt, avoiding this issue.
Comparative Data: Catalyst Performance
The following data highlights the drastic difference between standard heterogeneous catalysts and the optimized acidic Pd(OH)₂ system for the hydrogenation of 3-fluoropyridine.
| Catalyst | Additive | Solvent | Result (Major Product) | Fluorine Retention?[4] |
| Pd/C (10%) | None | MeOH | Piperidine (Des-fluoro) | ❌ No |
| Rh/C (5%) | None | MeOH | Low Conversion / Complex Mix | ❌ No |
| Pt/C (5%) | None | MeOH | Low Conversion | ❌ No |
| Pd(OH)₂/C (20%) | aq.[4][5] HCl | MeOH | 3-Fluoropiperidine | ✅ Yes (>95%) |
| Pd(OH)₂/C (20%) | None | MeOH | Piperidine (Des-fluoro) | ❌ No |
Data synthesized from Wagener et al. (2020) [1].
Standardized Experimental Protocol
Objective: Synthesis of 3-Fluoro-piperidine Hydrochloride (Fluorine Retention)
Reagents:
-
Substrate: 3-Fluoropyridine (1.0 mmol)
-
Catalyst: Pd(OH)₂/C (20 wt% Pd, wet, Degussa type) - Use 10 mol% Pd loading
-
Solvent: Methanol (2.0 mL)
-
Additive: 12 M HCl (aq) (1.1 mmol, 1.1 equiv)
Step-by-Step:
-
Preparation: In a glass liner suitable for a high-pressure autoclave, dissolve 3-fluoropyridine in Methanol.
-
Acidification: Add the 12 M HCl dropwise. Caution: Exothermic.[6] Ensure the solution is acidic (pH < 2).
-
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst. Safety: Pd catalysts can ignite methanol vapors. Add under an inert blanket (Argon/Nitrogen) or use wet catalyst.
-
Hydrogenation: Seal the autoclave. Purge with H₂ (3x). Pressurize to 50 bar (725 psi) .
-
Reaction: Stir vigorously (1000 rpm) at Room Temperature (25°C) for 16–20 hours. Do not heat.
-
Work-up: Release pressure. Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The product is the 3-fluoropiperidinium hydrochloride salt.
Visualizations
A. Reaction Pathway & Selectivity Control
This diagram illustrates the divergence between the desired hydrogenation and the undesired hydrodefluorination, controlled by the protonation state.
Caption: Mechanistic divergence in Pd-catalyzed hydrogenation. Acidic conditions block the coordination pathway that facilitates defluorination.
B. Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for optimizing fluoropyridine hydrogenation conditions.
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020).[5] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057.[5] [Link]
-
Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition, 55(1), 58–102. (Context on C-F activation mechanisms). [Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Foundational text on pyridine poisoning and acid effects). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-(3,4-Difluorophenyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(3,4-Difluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established synthetic methodologies and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(3,4-Difluorophenyl)piperidine hydrochloride?
There are two predominant synthetic pathways for the preparation of 4-(3,4-Difluorophenyl)piperidine hydrochloride. The choice of route often depends on the available starting materials, scale, and desired purity.
-
Route 1: Two-Step Synthesis via Suzuki Coupling and Hydrogenation [1]
-
Suzuki Coupling: This initial step involves the reaction of 4-bromopyridine with 3,4-difluorophenylboronic acid, catalyzed by a palladium complex, to yield 4-(3,4-difluorophenyl)pyridine.[1]
-
Catalytic Hydrogenation: The resulting pyridine ring is then reduced to a piperidine ring through catalytic hydrogenation.[1] Common catalysts for this transformation include platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure.[1]
-
-
Route 2: Multi-step Synthesis from N-Boc-4-piperidone This route offers versatility and is widely used in medicinal chemistry.
-
Reductive Amination: N-Boc-4-piperidone undergoes reductive amination with aniline.[2]
-
Acylation: The resulting secondary amine is acylated.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.[3]
-
Salt Formation: The final product is isolated as the hydrochloride salt.
-
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis, with a focus on improving the final yield and purity.
Issue 1: Low Yield in the Hydrogenation of 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine
Question: My yield for the reduction of the tetrahydropyridine intermediate to the final piperidine product is consistently low (around 30%). How can I improve this?
Root Cause Analysis: Low yields in the hydrogenation of 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine are often attributed to several factors:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be of insufficient quality or may have lost activity.
-
Reaction Conditions: The hydrogen pressure and reaction time may not be optimal for complete conversion. A patent describing a similar synthesis reports a 30% yield when hydrogenating 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine with Pd/C at 50 psi for 15 hours[4].
-
Incomplete Reaction: The presence of the starting tetrahydropyridine in the final product indicates that the reaction has not gone to completion.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, high-quality 10% Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. | The activity of the catalyst is paramount for achieving high conversion. |
| Hydrogen Pressure | Increase the hydrogen pressure. Pressures in the range of 30-80 bar have been shown to be effective for pyridine hydrogenation[5]. | Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. |
| Reaction Time & Temperature | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Increasing the temperature to 60-80 °C can also enhance the reaction rate[5]. | Ensuring the reaction goes to completion is critical for maximizing yield. |
| Solvent | Ethanol is a commonly used solvent. Ensure it is anhydrous, as water can sometimes interfere with the reaction[5]. | The choice of solvent can influence catalyst activity and substrate solubility. |
Experimental Protocol: Optimized Hydrogenation
-
To a solution of 4-(3,4-difluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous ethanol, add 10% Pd/C (10% w/w).
-
Pressurize the reaction vessel with hydrogen gas to 60 bar.
-
Stir the reaction mixture at 70°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Issue 2: Incomplete N-Boc Deprotection
Question: I am observing incomplete removal of the Boc protecting group, leading to a mixture of protected and deprotected product. What are the optimal conditions for this step?
Root Cause Analysis: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Incomplete deprotection can result from:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be harsh enough to drive the deprotection to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Presence of Water: Water can hydrolyze the acid and reduce its effectiveness[6].
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Reagent | Use 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7][8] | These are standard and highly effective reagents for Boc deprotection. |
| Reaction Time | Monitor the reaction by TLC. Typically, reactions are complete within 1-4 hours at room temperature.[9] | Ensuring complete consumption of the starting material is key. |
| Temperature | If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be employed.[6][9] | Increased temperature can accelerate the rate of deprotection. |
| Solvent | Ensure the use of anhydrous solvents to prevent unwanted side reactions.[6] | Water can interfere with the acidic conditions required for deprotection. |
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of 4M HCl in dioxane (4-5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated from a suitable solvent system like ether.[10]
Issue 3: Formation of Impurities during Synthesis
Question: What are the common impurities I should look for, and how can they be minimized?
Root Cause Analysis: Impurities can arise from various stages of the synthesis and can significantly impact the final yield and purity.
-
Incomplete Reactions: As discussed, residual starting materials from any step will be carried through as impurities.
-
Side Reactions: The formation of byproducts can occur, particularly in the hydrogenation step where over-reduction of the difluorophenyl ring is a possibility under harsh conditions[5].
-
Reagent-derived Impurities: Impurities in the starting materials or reagents can lead to the formation of undesired products.
Recommended Solutions and Purification Strategies:
| Impurity Type | Minimization Strategy | Purification Method |
| Unreacted Starting Material | Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure complete conversion. | Column chromatography or recrystallization. |
| Over-reduction Products | Use a more selective catalyst (e.g., PtO₂) and milder reaction conditions (lower pressure and temperature) for the hydrogenation step.[5] | Column chromatography can separate products with different polarities. |
| Residual Boronic Acid | After the Suzuki coupling, a thorough workup including an aqueous base wash can help remove boronic acid impurities. | Silica gel chromatography is effective for removing residual boronic acid.[1] |
| Final Product Purification | The final hydrochloride salt can be purified by recrystallization. | Recrystallization from an ethanol/HCl mixture can yield high-purity, needle-like crystals.[1] |
Visualizing the Synthetic Pathway
To provide a clearer understanding of the primary synthetic route, the following workflow diagram illustrates the key steps and intermediates.
Caption: Key steps in the synthesis of 4-(3,4-Difluorophenyl)piperidine hydrochloride.
References
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available from: [Link]
- Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]
-
PubMed Central. Tetrahydropyridines: a recent update for their multicomponent synthesis. Available from: [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]
-
PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
Royal Society of Chemistry. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution. Available from: [Link]
-
Vitamin D UpDates. CHOLECALCIFEROL: A PERFECT SYNTHESIS. Available from: [Link]
-
ResearchGate. Boc deprotection conditions tested. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available from: [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]
-
PubMed Central. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Available from: [Link]
-
PubMed. N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
-
PubMed. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Available from: [Link]
-
PubMed Central. Total synthesis of biologically active 20S-hydroxyvitamin D3. Available from: [Link]
-
Reddit. Boc De-protection. Available from: [Link]
-
PubChem. Vitamin D3-d3 | C27H44O | CID 117064495. Available from: [Link]
Sources
- 1. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3,4-difluorophenyl)piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
troubleshooting poor cell permeability of piperidine derivatives
Topic: Troubleshooting Poor Cell Permeability of Piperidine Derivatives Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams
Welcome to the Piperidine Optimization Hub
The "Piperidine Paradox": You are likely here because your piperidine-based lead compound shows nanomolar potency against the target (GPCR, kinase, or ion channel) but fails miserably in cellular functional assays or oral bioavailability studies.
This is a classic medicinal chemistry bottleneck. The piperidine ring is a privileged pharmacophore, but its high basicity (
Module 1: The Diagnostic Workflow
Question: My compound has a LogP of 2.5, yet Caco-2 permeability (
Answer: Do not guess—diagnose. A LogP of 2.5 suggests the molecule should be permeable if it were neutral. The failure is likely driven by ionization or active efflux .
Use the following decision tree to isolate the root cause before synthesizing new analogs.
Figure 1: Diagnostic logic flow for isolating the cause of poor permeability in basic amines.
Module 2: The "Basicity Trap" (Physicochemical Barrier)
Question: Why does a high
Answer: Cell membranes are lipid bilayers that repel charged species. The piperidine nitrogen typically has a
The Data Reality: The table below illustrates the "Ionization Penalty" for a standard piperidine.
| Substituent | pKa (Approx) | % Cationic at pH 7.4 | Permeability Risk |
| Unsubstituted Piperidine | 11.1 | 99.98% | CRITICAL |
| N-Methyl Piperidine | 10.1 | 99.80% | HIGH |
| Morpholine (Bioisostere) | 8.3 | 89.00% | MODERATE |
| 9.5 | 99.20% | HIGH | |
| Difluoro-Piperidine | ~8.0 | ~20-30% Neutral | LOW |
Troubleshooting Protocol:
If your
-
Do not rely solely on LogP. A LogP of 3.0 is irrelevant if effective LogD (distribution coefficient at pH 7.4) drops to 0.5 due to ionization.
-
Action: You must lower the
to < 9.0 to increase the fraction of neutral species ( ) available for passive diffusion [1].
Module 3: Structural Optimization (The Chemistry Fix)
Question: How do I lower the
Answer: You need to reduce the electron density on the nitrogen using Inductive Effects (
Strategy A: Fluorination (The "Magic Methyl" Alternative)
Fluorine is highly electronegative.[1] Placing it close to the nitrogen pulls electron density away, lowering basicity.
-
-Fluorination: Adding a fluorine at the C3 position (beta to nitrogen) typically lowers
by ~1.5 units [2]. -
Gem-difluorination: Adding two fluorines can lower
by >2 units, often resolving permeability issues entirely, though it may impact lipophilicity (LogP) [3].
Strategy B: Oxygen Insertion (Morpholine Switch)
Replacing the C4 carbon with oxygen (converting piperidine to morpholine) drops the
-
Risk: This changes the shape and H-bond acceptor profile, potentially killing potency.
-
Benefit: If potency is retained, permeability almost always improves.
Strategy C: Steric Shielding
Placing a methyl group adjacent to the nitrogen (2-methylpiperidine) can sterically hinder metabolizing enzymes, but it also creates a "twisted" conformation that may shield the charge during membrane transit [4].
Module 4: The Biological Barrier (P-gp Efflux)
Question: I lowered the
Answer: You have solved the entry problem but triggered an exit problem. Piperidines are frequent substrates for P-glycoprotein (P-gp/MDR1) . The transporter recognizes the basic amine and pumps the compound back into the gut lumen (or out of the brain).
Mechanism of Failure:
Figure 2: P-gp efflux mechanism recycling drug back to the apical space.
The "Verapamil Check" Protocol: To confirm P-gp liability, run a Bi-directional Caco-2 Assay with an inhibitor.
-
Control Arm: Measure
and .-
Calculate Efflux Ratio (ER) =
. -
If ER > 2.0, efflux is present.
-
-
Inhibitor Arm: Repeat with Verapamil (50 µM) or Cyclosporin A .
-
If the ER drops to ~1.0 in the presence of inhibitor, your compound is definitely a P-gp substrate [5].
-
Fixing Efflux:
-
Reduce H-Bond Donors (HBD): Mask the NH of the piperidine (e.g., N-alkylation) if SAR permits.
-
Increase Lipophilicity: Sometimes, overwhelming the transporter with high passive flux (LogP > 3) saturates the pump [6].
-
Fluorination (Again): Interestingly, fluorination can sometimes reduce P-gp recognition by altering the basicity and lipophilicity profile simultaneously [2].
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
-
Tsuruoka, H., et al. (2011). Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link
-
Kerns, E. H., et al. (2004). In vitro solubility assays in drug discovery. Current Drug Metabolism. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Hitchcock, S. A. (2012). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Optimizing Dosage for In Vivo Studies of Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of in vivo dose optimization for fluorinated compounds. The unique properties imparted by fluorine—while often beneficial for potency and metabolic stability—necessitate special considerations in preclinical study design and execution.
This resource is designed to be a practical, field-proven guide. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring your study design is robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the unique behavior of fluorinated compounds in biological systems.
Q1: Why does substituting hydrogen with fluorine so dramatically alter a compound's in vivo properties?
A1: Replacing hydrogen with fluorine introduces profound physicochemical changes that ripple through the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong (typically >109 kcal/mol).[1][2] This has several key consequences:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] Strategically placing fluorine at a known metabolic "soft spot" can block hydroxylation, significantly increasing the compound's half-life and oral bioavailability.[3][5]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[5] However, this is not always straightforward; the impact depends on the molecular context. In some cases, specific fluorine substitutions have surprisingly improved both permeability and aqueous solubility.[6]
-
pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic functional groups and reduce the basicity of amines.[2] This alteration of the compound's ionization state at physiological pH can significantly impact its solubility, receptor binding, and cell penetration.[5]
-
Binding Affinity: The unique electronic properties of fluorine can alter how a drug binds to its target protein. It can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within the binding pocket, leading to increased potency and selectivity.[4]
Q2: What are the primary toxicity concerns specific to fluorinated compounds?
A2: While the C-F bond is strong, it is not inert. In vivo metabolism can lead to cleavage of the C-F bond, a process known as defluorination.[1][7] This raises two primary toxicity concerns:
-
Fluoride Ion Toxicity (Fluorosis): The liberation of free fluoride ions (F⁻) can lead to toxicity, particularly with long-term or high-dose administration.[1] Fluoride has a high affinity for calcium and can accumulate in bones and teeth.[2] Acute signs of high-level fluoride exposure in animals include severe gastroenteritis, salivation, muscle weakness, restlessness, and convulsions.[8] Chronic exposure can lead to skeletal fluorosis (abnormal bone growths) and dental mottling.[9]
-
Formation of Toxic Metabolites: Depending on the structure, metabolism can generate toxic fluorinated molecules. The most notorious example is fluoroacetic acid, a potent metabolic poison that disrupts the Krebs cycle.[2] The formation of such metabolites is a critical safety liability that must be assessed.
Q3: How do I choose an appropriate starting dose for my first in vivo study?
A3: Selecting a safe starting dose is a critical step governed by regulatory guidance. The most common approach involves determining the No-Observed-Adverse-Effect Level (NOAEL) from preclinical toxicology studies in a relevant animal species.[10]
The process generally follows these steps:
-
Determine the NOAEL: Conduct dose range-finding studies in an appropriate animal model to identify the highest dose at which no significant adverse effects are observed.[10][11]
-
Convert to Human Equivalent Dose (HED): The animal NOAEL (in mg/kg) is converted to a Human Equivalent Dose (HED) using allometric scaling, which accounts for differences in body surface area between species.[10][12][13] The FDA provides standard conversion factors for this calculation.
-
Apply a Safety Factor: A safety factor (typically 10) is applied to the HED to determine the Maximum Recommended Starting Dose (MRSD) for first-in-human trials.[10][13] This same principle is used to set safe starting doses for further, more extensive animal studies.
For fluorinated compounds, it is crucial to supplement this standard approach with all available in vitro data on metabolic stability and potential for defluorination. If in vitro studies suggest rapid metabolism and fluoride release, a more conservative starting dose and closer safety monitoring are warranted.[14]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Problem 1: Unexpected Toxicity or Animal Deaths at a Presumed Safe Dose
You've initiated an in vivo study at a dose determined to be safe from preliminary assays, but you observe severe adverse events or animal mortality.
Logical Troubleshooting Workflow
Caption: Decision workflow for investigating in vivo toxicity.
Data to Collect for Diagnosis
| Parameter | Method | Rationale |
| Clinical Signs | Daily observation | Differentiate between general malaise and specific signs of fluoride poisoning (e.g., neurological, gastrointestinal).[8][9] |
| Plasma/Urine Fluoride | Ion-Selective Electrode (ISE) | Directly measures liberated fluoride, confirming or ruling out defluorination as a cause of toxicity.[2] |
| Plasma Compound Levels | LC-MS/MS | Determines if drug exposure (AUC) is unexpectedly high due to poor clearance, leading to exaggerated pharmacology or toxicity. |
| Histopathology | Microscopic examination of tissues | Can reveal target organ toxicity, such as damage to the stomach, intestines, kidneys, or liver.[15] |
Problem 2: Lack of Efficacy at Predicted Therapeutic Doses
Your compound is potent in vitro, but shows little to no effect in vivo at doses that should be effective based on PK/PD modeling.
Causality and Investigation Steps
-
Check Exposure: The first and most critical step is to confirm that the drug is reaching the systemic circulation and the target tissue at the expected concentration.
-
Action: Perform a full pharmacokinetic (PK) study. Collect blood samples at multiple time points post-dosing and analyze for the parent compound. If possible, also analyze the target tissue.
-
-
Investigate Poor Bioavailability: If plasma levels are low or non-existent, consider the following causes:
-
Poor Solubility/Dissolution: The compound may not be dissolving in the GI tract. This is a common issue for highly lipophilic fluorinated compounds.[16][17]
-
Action: See Protocol 2 for formulation optimization.
-
-
Extensive First-Pass Metabolism: Despite fluorination, the compound might be rapidly metabolized in the gut wall or liver before reaching systemic circulation.
-
Action: Compare PK profiles after oral (PO) vs. intravenous (IV) administration to calculate absolute bioavailability.
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (Pgp) in the intestine, which pump it back into the gut lumen.
-
Action: Run an in vitro Caco-2 permeability assay to assess efflux liability.
-
-
-
Re-evaluate Target Engagement: If systemic exposure is adequate but efficacy is still absent, the drug may not be reaching or interacting with its target in vivo.
-
Action: Develop a target engagement biomarker assay. For example, if your drug is a kinase inhibitor, measure the phosphorylation of its downstream substrate in tissue samples from treated animals.[11]
-
Problem 3: Formulation and Dosing Challenges
The high lipophilicity of your fluorinated compound makes it difficult to prepare a stable and homogeneous formulation for oral or parenteral administration.
Strategies for Formulation of Poorly Soluble Compounds
| Strategy | Description | When to Use |
| Co-solvent Systems | Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, NMP, PEG400) and an aqueous vehicle. | Early-stage, non-GLP studies. Useful for rapid screening. Must check for vehicle tolerability and compound precipitation upon dosing.[11] |
| Suspensions | Milling the crystalline drug to a small particle size (micronization or nanosizing) and suspending it in an aqueous vehicle with wetting and suspending agents (e.g., Tween 80, methylcellulose).[17][18] | For compounds with dissolution rate-limited absorption. Particle size reduction increases the surface area for dissolution. |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, and co-solvents to create solutions, self-emulsifying drug delivery systems (SEDDS), or micellar solutions.[17] | Excellent for highly lipophilic (high logP) compounds. The formulation can enhance lymphatic uptake and bypass first-pass metabolism. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix (e.g., using spray drying or hot-melt extrusion). The amorphous form has higher apparent solubility and faster dissolution than the crystalline form. | More complex to prepare but can provide significant bioavailability enhancement for "brick dust" compounds.[17] |
Part 3: Key Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study (3+3 Design)
This protocol outlines a standard dose-finding study to determine the Maximum Tolerated Dose (MTD) while monitoring for toxicities specific to fluorinated compounds.
Objective: To identify the MTD and characterize the dose-limiting toxicities (DLTs) of a novel fluorinated compound.
Methodology:
-
Dose Level Selection:
-
Start at a safe initial dose, typically 1/10th of the NOAEL (converted to the appropriate species dose).[10]
-
Plan 4-6 escalating dose levels, using a modified Fibonacci sequence or geometric progression (e.g., 100%, 67%, 50% increments).
-
-
Animal Cohorts:
-
Dosing and Observation (Cycle 1):
-
Administer the compound daily for a predefined period (e.g., 14-21 days).
-
Monitor animals daily for clinical signs of toxicity, paying close attention to signs of fluorosis (see table in Troubleshooting 1).[8] Record body weights and food/water intake.
-
-
DLT Definition:
-
Clearly define what constitutes a Dose-Limiting Toxicity (DLT) before the study begins. Examples include: >20% body weight loss, specific Grade 3/4 organ toxicity based on blood chemistry, or severe clinical signs.
-
-
Escalation Rules:
-
If 0/3 animals experience a DLT: Escalate to the next dose level with a new cohort of 3 animals.
-
If 1/3 animals experience a DLT: Expand the current cohort by adding 3 more animals at the same dose level.
-
If ≥2/3 animals experience a DLT: Dose escalation is stopped. The MTD is the previous dose level.
-
-
Sample Collection:
-
Collect urine samples throughout the study for fluoride ion analysis. A significant, dose-dependent increase in urinary fluoride suggests in vivo defluorination.[2]
-
At the end of the study, collect blood for PK analysis and complete blood count/clinical chemistry. Collect tissues for histopathology.
-
Protocol 2: Bioanalytical Monitoring Using 19F NMR
Objective: To non-invasively track the parent compound and potential fluorinated metabolites in vivo or in biological samples.
Rationale: 19F is a high-sensitivity nucleus for NMR with no natural background in the body, making it an excellent tool for tracking fluorinated xenobiotics.[21] Different fluorinated species (parent drug vs. metabolites) will have distinct chemical shifts, allowing for simultaneous detection and quantification.
Methodology:
-
Sample Preparation:
-
Urine/Plasma: Samples can often be analyzed with minimal preparation. Centrifuge to remove particulates, add a known concentration of a fluorine standard (e.g., trifluoroacetic acid) for quantification, and add D₂O for signal locking.
-
Tissue: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. Evaporate the supernatant and reconstitute in the NMR buffer with standard and D₂O.
-
-
NMR Acquisition:
-
Acquire 19F NMR spectra on a high-field NMR spectrometer.
-
Key parameters include a sufficient number of scans for good signal-to-noise, a wide spectral width to capture all potential signals, and appropriate relaxation delays.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent drug based on its known chemical shift.
-
New peaks appearing over time may represent fluorinated metabolites.
-
Quantify the concentration of each species by integrating the peak areas relative to the known concentration of the internal standard.
-
-
Application:
-
This method can be used to determine the rate of metabolism, identify metabolic pathways, and assess the potential for accumulation of specific fluorinated metabolites in different tissues. It provides a direct view of the metabolic fate of the fluorine moiety.[22]
-
Overall Strategy for Dose Optimization
Caption: Overall strategy for in vivo dose optimization.
References
-
Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. (2021). PMC - NIH. [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]
-
Safe starting dose in a First-in-Human trial: When & How to Prepare?. (n.d.). Venn Life Sciences. [Link]
-
Designing First-In-Human Trials for Small Molecules and Biologics. (2021). YouTube. [Link]
-
preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.). ICH. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. [Link]
-
Future challenges and opportunities with fluorine in drugs?. (2023). ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC - PubMed Central. [Link]
-
Combining Network Pharmacology and Experimental Verification to Investigate the Protective Effect of Melatonin on Fluoride-Induced Brain Injury. (n.d.). MDPI. [Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ACS Publications. [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). FDA. [Link]
-
Fluoride Poisoning in Animals. (n.d.). MSD Veterinary Manual. [Link]
-
Fluoride Poisoning. (n.d.). MSD Veterinary Manual. [Link]
-
Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. (n.d.). NIH. [Link]
-
Fluorinated pharmaceuticals have received significant recognition in recent years due to their ability to enhance the bioavailability, stability and target specificity of drug molecules. (2024). Research and Reviews. [Link]
-
calculating the maximum recommended starting dose for a drug. (2023). YouTube. [Link]
-
The Dark Side of Fluorine. (2019). Fluoride Alert. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
-
CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. (n.d.). BioVirology. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]
-
Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations. (2023). PubMed. [Link]
-
Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. (2022). PMC - NIH. [Link]
Sources
- 1. fluoridealert.org [fluoridealert.org]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. fda.gov [fda.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoride Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Fluoride Poisoning - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
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- 15. mdpi.com [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 19. youtube.com [youtube.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 4-(3,4-Difluorophenyl)piperidine Hydrochloride vs. Non-Fluorinated Analogs
Executive Summary
4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS: 721958-67-4) is a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core of the antidepressant Paroxetine (Paxil) .[1]
This guide objectively compares this fluorinated scaffold against its non-fluorinated (4-phenylpiperidine) and mono-fluorinated analogs.[1] The integration of the 3,4-difluoro motif is not merely a structural variation but a strategic bioisosteric modification that drives metabolic stability , lipophilicity , and target selectivity .
Key Differentiators:
-
Metabolic Blockade: The fluorine atoms at the 3 and 4 positions sterically and electronically block oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life compared to non-fluorinated analogs.[1]
-
Binding Affinity: In serotonin transporter (SERT) and Dopamine D4 receptor models, the 3,4-difluoro substitution enhances potency by orders of magnitude over non-substituted phenyl rings.
-
Lipophilicity: The difluoro-substitution increases LogP, facilitating blood-brain barrier (BBB) penetration essential for CNS activity.[1]
Physicochemical & Pharmacological Comparison
The following data contrasts the 3,4-difluoro scaffold with its direct analogs: 4-phenylpiperidine (unsubstituted) and 4-(4-fluorophenyl)piperidine (mono-substituted).[1]
Table 1: Physicochemical Properties Profile
Data derived from structure-activity relationship (SAR) studies of paroxetine and dopamine antagonists.[1]
| Property | 4-Phenylpiperidine (Non-Fluorinated) | 4-(4-Fluorophenyl)piperidine (Mono-Fluoro) | 4-(3,4-Difluorophenyl)piperidine (Target) | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.4 | ~2.6 | ~2.8 - 3.1 | Higher LogP improves BBB permeability for CNS targets.[1] |
| pKa (Piperidine N) | ~10.4 | ~10.2 | ~9.8 - 10.0 | Electron-withdrawing fluorine slightly lowers pKa, modulating solubility and membrane transport.[1] |
| Metabolic Liability | High (Para-hydroxylation) | Moderate (Para-blocked, Meta-open) | Low | Blocks primary metabolic soft spots (positions 3 and 4), reducing clearance. |
| Electronic Character | Electron-rich Ring | Deactivated (Inductive w/d) | Highly Deactivated | Reduces oxidative potential; alters |
Table 2: Biological Performance (Case Study: Dopamine D4 Receptor Affinity)
Experimental data illustrating the "Fluorine Effect" on binding potency (Ki).
| Compound Analog | Substituent | D4 Receptor Ki (nM) | Relative Potency | Interpretation |
| Analog A | H (Unsubstituted) | > 2,000 nM | Low | Lack of electronic engagement leads to poor fit.[1] |
| Analog B | 4-Fluoro | 1,413 nM | Low-Moderate | Single fluorine is insufficient for optimal pocket occupancy in this scaffold.[1] |
| Target Scaffold | 3,4-Difluoro | 135 nM | High | >10x increase in potency. The specific electronic profile and shape complementarity drive high affinity.[1] |
Note: Data adapted from SAR studies on 4,4-difluoropiperidine ether derivatives where the distal phenyl ring modulation was critical for selectivity (See Reference 1).
Mechanistic Analysis: The "Fluorine Effect"
Metabolic Stability (The Blockade Effect)
The primary failure mode for 4-phenylpiperidine scaffolds in vivo is rapid oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). These enzymes typically attack the electron-rich para position of the phenyl ring.[1]
-
Non-Fluorinated: Rapid conversion to 4-(4-hydroxyphenyl)piperidine
Glucuronidation Excretion.[1] -
3,4-Difluorinated: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to enzymatic cleavage. By substituting both the para (4) and meta (3) positions, the molecule forces the enzyme to attack much less favorable positions, effectively "metabolic proofing" the drug candidate.
Binding Kinetics (SERT & D4)
In the context of Paroxetine (a SERT inhibitor), the 3,4-methylenedioxy group (structurally similar in space-filling to 3,4-difluoro) and the fluorinated phenyl ring are critical. The fluorine atoms act as weak hydrogen bond acceptors and modify the quadrupole moment of the benzene ring, enhancing
Visualization of Structure-Activity Relationship (SAR)[1]
The following diagram illustrates the logical flow of how the 3,4-difluoro substitution enhances the pharmacological profile compared to the unsubstituted analog.
Figure 1: SAR Logic Flowchart demonstrating the transition from the unstable base scaffold to the optimized 3,4-difluoro pharmacophore.
Experimental Protocols
To validate the performance claims above, the following standardized protocols are recommended for researchers synthesizing or testing this scaffold.
Synthesis via Reductive Amination (Self-Validating Protocol)
This route avoids the use of harsh Friedel-Crafts conditions and allows for high yield.[1]
Reagents: 3,4-Difluoroacetophenone, Ammonium Acetate, Sodium Cyanoborohydride (
-
Condensation: Dissolve 3,4-difluoroacetophenone (1.0 eq) and ammonium acetate (10 eq) in dry methanol. Stir at room temperature for 2 hours to form the imine intermediate. Checkpoint: Monitor disappearance of ketone peak via TLC or LC-MS.
-
Reduction: Cool to 0°C. Slowly add
(1.5 eq). Allow to warm to RT and stir overnight. -
Cyclization (if constructing ring) / Derivatization: If starting from a pre-formed piperidone: React 4-piperidone HCl monohydrate with 1,2-difluorobenzene via Friedel-Crafts (AlCl3) is the classical route, but the modern preferred route is the reduction of 4-(3,4-difluorobenzoyl)piperidine .[1]
-
Step 1: Dissolve 4-(3,4-difluorobenzoyl)piperidine in Trifluoroacetic acid (TFA).[1]
-
Step 2: Add Triethylsilane (Et3SiH) (2.5 eq) dropwise.
-
Step 3: Reflux for 4-6 hours.
-
Validation: The carbonyl signal (C=O) at ~1680 cm⁻¹ in IR should disappear.
-
-
Salt Formation: Dissolve the free base in diethyl ether. Add 2M HCl in ether dropwise until precipitate forms. Filter and wash with cold ether to obtain 4-(3,4-Difluorophenyl)piperidine hydrochloride .[1]
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay quantifies the "Metabolic Blockade" advantage.
Materials: Rat Liver Microsomes (RLM), NADPH regenerating system, Test Compounds (Difluoro vs Non-fluoro).
-
Preparation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time.
-
Expected Result: The 3,4-difluoro analog should show <20% degradation at 60 mins, whereas the non-fluorinated analog typically shows >50% degradation.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for validating metabolic stability differences between analogs.
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife Sciences. Available at: [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. National Institutes of Health (NIH).[1][2] Available at: [Link]
Sources
Pharmacokinetic & Profiling Guide: 4-(3,4-Difluorophenyl)piperidine Hydrochloride
[1]
Executive Summary: The "Privileged Scaffold" Paradox
4-(3,4-Difluorophenyl)piperidine hydrochloride (CAS: 1215754-00-5 / Free base related CAS: 144230-52-4 context) is not a standalone marketed drug but a high-value pharmacophore used extensively in the synthesis of CNS-active agents (e.g., Dopamine D4 antagonists) and oncology candidates (e.g., Akt1 inhibitors).[1]
In drug development, this scaffold is selected to solve specific pharmacokinetic (PK) defects found in non-fluorinated analogs. The strategic addition of fluorine atoms at the 3- and 4-positions of the phenyl ring serves two primary PK functions:
-
Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the most reactive sites of the phenyl ring (para and meta positions).
-
Lipophilicity Modulation: It increases
, enhancing blood-brain barrier (BBB) permeability, though often at the cost of increased plasma protein binding (PPB).
This guide analyzes the PK profile of this scaffold as a lead series motif, comparing it against its non-fluorinated (4-phenylpiperidine) and mono-fluorinated (4-fluorophenylpiperidine) alternatives.[1]
Physicochemical Profile & "Drug-Likeness"
The pharmacokinetic behavior of 4-(3,4-Difluorophenyl)piperidine is dictated by its physicochemical properties.[1] The hydrochloride salt improves aqueous solubility for formulation, but the in vivo pharmacokinetics are driven by the free base's interaction with biological membranes and enzymes.
Comparative Physicochemical Data
| Property | 4-(3,4-Difluorophenyl)piperidine | 4-(4-Fluorophenyl)piperidine | 4-Phenylpiperidine | Impact on PK |
| Molecular Weight | ~233.6 (HCl salt) | ~215.7 (HCl salt) | ~197.7 (HCl salt) | Small size favors high absorption.[1] |
| cLogP (Free Base) | 2.8 - 3.1 | 2.4 - 2.6 | 1.9 - 2.2 | Higher lipophilicity increases CNS penetration but risks high non-specific binding.[1] |
| TPSA | ~12 Ų | ~12 Ų | ~12 Ų | Low polar surface area favors BBB crossing.[1] |
| pKa (Piperidine N) | ~10.5 | ~10.6 | ~10.8 | Highly basic; exists as cation at physiological pH, aiding solubility but requiring transport mechanisms for uptake. |
| Metabolic Liability | Low (Blocked para/meta sites) | Medium (Blocked para only) | High (Vulnerable to 4-hydroxylation) | 3,4-difluoro substitution significantly extends half-life ( |
Critical Insight: While the 3,4-difluoro substitution blocks direct ring oxidation, the increased lipophilicity can paradoxically increase intrinsic clearance (
) by increasing affinity for CYP enzymes (binding affinity) even if the turnover number ( ) is lower.[1] This is a common "optimization trap" in this series.
Pharmacokinetic Characterization (ADME)
Absorption & Bioavailability[1][2][3]
-
Oral Absorption: High (>90%). The hydrochloride salt dissociates rapidly in the stomach. The lipophilic free base is readily absorbed in the small intestine via passive diffusion.
-
Salt Effect: The HCl salt is critical for dissolution. Free base forms are often oils or low-melting solids with poor dissolution rates in aqueous media.[1]
Distribution (CNS Focus)
This scaffold is primarily designed for Central Nervous System (CNS) targets.
-
Blood-Brain Barrier (BBB): The 3,4-difluoro motif typically yields a CNS Multi-Parameter Optimization (MPO) score > 4.0, indicating high probability of brain penetration.[1]
-
Plasma Protein Binding (PPB): High (>95%). The added lipophilicity from two fluorine atoms increases binding to albumin and alpha-1-acid glycoprotein.[1] This reduces the fraction unbound (
), which is the pharmacologically active component.
Metabolism (The "Fluorine Effect")
The primary advantage of this scaffold is resistance to CYP2D6 and CYP3A4 mediated hydroxylation.
-
Pathway Blockade:
-
4-Phenylpiperidine:[1][2] Rapidly hydroxylated at the 4-position (para) to form inactive phenols.[1]
-
4-(3,4-Difluorophenyl)piperidine: The C-F bond (~110 kcal/mol) is too strong for CYP heme-iron oxo species to cleave.[1] Metabolism is forced to occur at less favorable sites (e.g., piperidine ring oxidation or N-dealkylation), significantly slowing down clearance.[1]
-
Metabolic Pathway Diagram
Figure 1: Mechanism of metabolic stabilization provided by the 3,4-difluoro substitution pattern.[1]
Experimental Protocols for Profiling
To validate the PK advantages of this scaffold in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Intrinsic Clearance ( ) in Liver Microsomes
Objective: Quantify the metabolic stability improvement over non-fluorinated analogs.
-
Preparation:
-
Test Compound: 4-(3,4-Difluorophenyl)piperidine HCl (1 µM final conc).
-
Control: 4-Phenylpiperidine (High clearance control).[1]
-
System: Human/Rat Liver Microsomes (0.5 mg/mL protein) + NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C in phosphate buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching:
-
Add ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) in 1:3 ratio.[1]
-
Centrifuge at 4000 rpm for 20 min.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: MRM mode.
-
Parent Ion: [M+H]+ ~ 198.1 (Free base).
-
Daughter Ion: ~ 178 (Loss of HF) or characteristic piperidine fragment.
-
-
-
Calculation:
-
Plot
vs. Time. -
Slope =
.[1] - .
-
Self-Validation Check: The 3,4-difluoro compound should show <20% depletion at 60 min (Low Clearance), whereas 4-phenylpiperidine should show >80% depletion.
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)
Objective: Assess the impact of lipophilicity on free fraction (
-
Setup: RED (Rapid Equilibrium Dialysis) device.
-
Loading:
-
Chamber A: Plasma spiked with compound (5 µM).
-
Chamber B: PBS Buffer (pH 7.4).
-
-
Equilibration: Incubate 4 hours at 37°C with shaking.
-
Analysis: Match matrix (add plasma to buffer samples, buffer to plasma samples) before LC-MS injection to prevent ionization suppression differences.
-
Result Interpretation: Expect
for the 3,4-difluoro analog.[1] If , efficacy may be compromised despite good metabolic stability.
Comparative Performance Guide
When selecting a building block for lead optimization, use this decision matrix:
| Feature | 3,4-Difluoro Scaffold | 4-Fluoro Scaffold | Recommendation |
| Metabolic Half-Life | [1] ★★★★★ (Superior) | ★★★☆☆ (Good) | Use 3,4-difluoro for once-daily dosing targets.[1] |
| CNS Penetration | ★★★★☆ (High) | ★★★☆☆ (Moderate) | Use 3,4-difluoro for brain targets (Dopamine/Serotonin).[1] |
| Solubility | ★★☆☆☆ (Lower) | ★★★☆☆ (Moderate) | Requires salt formation (HCl/Tartrate) for formulation. |
| Cost | $ (Low) | 4-fluoro is cheaper; reserve 3,4-difluoro for late-stage optimization.[1] |
Case Study: D4 Receptor Antagonists
Research involving 4,4-difluoropiperidine and 3,4-difluorophenylpiperidine scaffolds has shown that while the 3,4-difluorophenyl group significantly enhances potency (
-
Lesson: The fluorine atoms block specific sites, but if the overall
exceeds 4.0, the liver will clear the drug via alternative pathways or biliary excretion. Balance is key.
References
-
BenchChem. (n.d.). 4-(3,4-Difluorophenyl)piperidine hydrochloride: Biological Activity and Physicochemical Properties. Retrieved from
-
Thermo Fisher Scientific. (2024).[4] Safety Data Sheet: Piperidine Hydrochloride and Fluorinated Derivatives.[5] Retrieved from
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor (D4R) antagonist.[1][1][3]
-
National Institutes of Health (NIH). (2005). Conformation-activity study of 4-phenylpiperidine analgesics.[1][2] PubMed.[1] Retrieved from
-
VulcanChem. (n.d.). Structural and Molecular Characteristics of Fluorinated Piperidines. Retrieved from
A Senior Application Scientist's Guide to Benchmarking 4-(3,4-Difluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability and target affinity. This guide provides an in-depth comparative analysis of 4-(3,4-Difluorophenyl)piperidine, a versatile intermediate, against established standards for key CNS targets: the Dopamine D4 receptor, the Sigma-1 receptor, and acetylcholinesterase. Our objective is to furnish researchers with the necessary data and protocols to objectively evaluate its potential in their drug discovery programs.
The Strategic Advantage of the 4-(3,4-Difluorophenyl)piperidine Moiety
The rationale for focusing on this particular scaffold is twofold. Firstly, the piperidine ring is a privileged structure in CNS drug design due to its favorable physicochemical properties, including its ability to exist in a low-energy chair conformation, which can be crucial for receptor interaction. Secondly, the 3,4-difluorophenyl group offers distinct advantages. The fluorine atoms can modulate the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH, and can also engage in favorable electrostatic interactions within protein binding pockets, potentially increasing binding affinity and selectivity. Furthermore, the C-F bond is highly stable, which can block metabolic pathways that would otherwise lead to rapid degradation of the compound.
Benchmarking Against Known Standards: A Multi-Target Approach
To comprehensively evaluate the potential of 4-(3,4-Difluorophenyl)piperidine, we will benchmark its activity against well-characterized standards at three clinically relevant targets. The selection of these targets is informed by the known pharmacology of structurally similar compounds.
Primary Target: Dopamine D4 Receptor (D4R)
The Dopamine D4 receptor, a G protein-coupled receptor, is a significant target in the treatment of neuropsychiatric disorders such as schizophrenia and ADHD.[3][4] We will compare the D4R binding affinity of a close analog of our target compound with the highly selective D4R antagonist, L-745,870 .[3]
Secondary Targets:
-
Sigma-1 Receptor (σ1R): This intracellular chaperone protein is implicated in a range of neurological conditions, including pain, depression, and neurodegenerative diseases.[2][5] For our comparison, we will reference the well-established σ1R antagonist, MS-377 .[6]
-
Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary therapeutic strategy for Alzheimer's disease.[7] We will use the widely prescribed AChE inhibitor, Donepezil , as our benchmark.
Experimental Protocols for In-Vitro Benchmarking
To ensure scientific rigor, all comparisons are based on standardized and widely accepted in-vitro assays. The following protocols provide a framework for replicating these evaluations.
Dopamine D4 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Acetylcholinesterase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, add a buffer solution, the test compound or standard (Donepezil), and the acetylcholinesterase enzyme. [8]2. Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period. [8]3. Initiation: Add the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). [9]4. Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product. Monitor the change in absorbance at 412 nm using a microplate reader. [8]5. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Comparative Performance Data
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for our compound of interest's close analog and the respective standards. Lower values indicate higher potency.
| Compound | Target | Ki (nM) | IC50 (µM) |
| 4-(3,4-Difluorophenyl)phenoxymethyl-piperidine analog | Dopamine D4 Receptor | 5.5 [10] | - |
| L-745,870 (Standard) | Dopamine D4 Receptor | ~1-2 | - |
| 4-(3,4-Difluorophenyl)piperidine (Projected) | Sigma-1 Receptor | Data not available | - |
| MS-377 (Standard) | Sigma-1 Receptor | Potent Antagonist [6] | - |
| 4-(3,4-Difluorophenyl)piperidine (Projected) | Acetylcholinesterase | Data not available | - |
| Donepezil (Standard) | Acetylcholinesterase | - | 0.02-0.07 |
Note: The Ki value for the 4-(3,4-Difluorophenyl)phenoxymethyl-piperidine analog is from a published study on a closely related series of compounds and serves as a strong indicator of the potential of the core 4-(3,4-Difluorophenyl)piperidine scaffold. [10]Data for the parent 4-(3,4-Difluorophenyl)piperidine at the Sigma-1 and AChE targets would require experimental determination.
Synthesis of 4-(3,4-Difluorophenyl)piperidine Derivatives: A Representative Scheme
The synthesis of 4-substituted piperidines can be achieved through various routes. A common and effective method involves the reductive amination of a ketone precursor. The following diagram illustrates a general synthetic pathway for a 4-(3,4-Difluorophenyl)piperidine derivative, providing insight into the chemical logic.
General Synthetic Pathway for 4-(3,4-Difluorophenyl)piperidine.
The choice of a Grignard reaction followed by dehydration and reduction is a robust method for creating the C-C bond between the phenyl and piperidine rings. The final reduction step establishes the saturated piperidine ring.
Conclusion and Future Directions
The available data strongly suggests that the 4-(3,4-Difluorophenyl)piperidine scaffold is a highly promising starting point for the development of potent and selective Dopamine D4 receptor antagonists. [10]The low nanomolar Ki value of a close analog highlights the potential of this moiety. [10]Further investigation is warranted to determine the activity of the parent compound and its derivatives at the Sigma-1 and Acetylcholinesterase targets to build a comprehensive SAR profile. The synthetic accessibility and favorable physicochemical properties of this scaffold make it an attractive candidate for further optimization in CNS drug discovery programs.
References
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Saeedi, S., et al. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Goksen, U. S., et al. (2022). Design, synthesis, acetylcholinesterase, butyrylcholinesterase, and amyloid‐β aggregation inhibition studies of substituted 4,4ʹ‐diimine/4,4ʹ‐diazobiphenyl derivatives. ResearchGate. [Link]
-
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Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
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head-to-head comparison of 4-arylpiperidine synthesis methods
Executive Summary
The 4-arylpiperidine pharmacophore is a structural cornerstone in medicinal chemistry, forming the core of analgesics (fentanyl, pethidine), antidepressants (paroxetine), and antihistamines. While the target structure is simple, the synthetic pathways to access it vary significantly in atom economy, functional group tolerance, and scalability.
This guide objectively compares three distinct methodologies for synthesizing 4-arylpiperidines from commercially available precursors. We move beyond textbook definitions to analyze the "field performance" of each method:
-
The Classical Route: Grignard Addition & Reduction (Low material cost, high labor).
-
The Industry Standard: Suzuki-Miyaura Cross-Coupling (Scalable, reliable, multi-step).
-
The Modern Approach: Ni-Catalyzed Cross-Electrophile Coupling (XEC) (Single-step, high functional group tolerance).
Decision Matrix: Selecting the Right Method
Before detailing the protocols, use this logic flow to determine the best method for your specific substrate.
Figure 1: Strategic selection guide based on substrate availability and chemical sensitivity.
Method Analysis & Protocols
Method A: Ni-Catalyzed Cross-Electrophile Coupling (XEC)
The "One-Step" Modern Solution
This method, pioneered by the Weix and Gong groups, represents a paradigm shift. Instead of converting one partner into a nucleophile (organometallic), it couples two electrophiles (aryl halide and alkyl halide) using a nickel catalyst and a stoichiometric reductant (Zinc).
-
Mechanism: Radical chain mechanism involving Ni(0)/Ni(I)/Ni(II) and alkyl radicals.
-
Key Advantage: Avoids pre-functionalization (boronic acids/zinc reagents) and tolerates protic functional groups (alcohols, amines) that ruin Grignards.
Protocol: Coupling 4-Bromopiperidine with Aryl Bromides
Reagents:
-
N-Boc-4-bromopiperidine (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: NiI₂·xH₂O (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Reductant: Zinc dust (2.0 equiv, activated)
-
Solvent: DMA (N,N-Dimethylacetamide)
Step-by-Step:
-
Setup: In a glovebox or under rigorous Ar flow, charge a reaction vial with NiI₂ (10 mol%) and dtbbpy (10 mol%). Add DMA (0.1 M concentration relative to substrate) and stir until the complex forms (often green/blue).
-
Addition: Add activated Zn dust (2.0 equiv), N-Boc-4-bromopiperidine (1.0 equiv), and the Aryl Bromide (1.0 equiv).
-
Reaction: Seal the vial and stir vigorously at 60°C for 12–24 hours. Note: Vigorous stirring is critical to keep Zn suspended.
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove zinc salts. Wash the filtrate with LiCl (5% aq) to remove DMA. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Suzuki-Miyaura Enol-Triflate Route
The "Scalable" Industry Standard
This is the most reliable method for scale-up. It involves converting 4-piperidone to the vinyl triflate (enol triflate), coupling it with an aryl boronic acid, and then reducing the alkene.
-
Mechanism: Pd(0) oxidative addition to C(sp2)-OTf, transmetallation with Ar-B(OH)2, reductive elimination, followed by heterogeneous hydrogenation.
-
Key Advantage: Boronic acids are shelf-stable and commercially diverse. The reaction is highly predictable.
Protocol: Two-Stage Synthesis
Stage 1: Vinyl Triflate Formation & Coupling
-
Enolization: Treat N-Boc-4-piperidone with LiHMDS (1.1 equiv) in THF at -78°C.
-
Trapping: Add PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) (1.1 equiv). Warm to 0°C. Isolate the enol triflate via rapid silica filtration (it can be unstable).
-
Coupling: Combine Enol Triflate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%) in Dioxane/H₂O (9:1). Heat to 80°C for 4 hours.
-
Result: This yields the N-Boc-4-aryl-1,2,3,6-tetrahydropyridine .
Stage 2: Hydrogenation
-
Dissolve the tetrahydropyridine in MeOH or EtOAc.
-
Add Pd/C (10 wt% loading).
-
Stir under H₂ balloon (1 atm) for 2–6 hours.
-
Filter and concentrate to yield N-Boc-4-arylpiperidine .
Method C: Classical Grignard Addition
The "Budget" Route
The oldest method involves adding a Grignard reagent to the ketone, dehydrating the tertiary alcohol, and reducing.
-
Mechanism: 1,2-nucleophilic addition -> Acid-catalyzed E1 elimination -> Hydrogenation.
-
Key Advantage: Extremely low material cost if the aryl bromide is cheap.
-
Key Disadvantage: Incompatible with esters, nitriles, ketones, or acidic protons on the aryl ring.
Protocol: 3-Step Workflow
-
Addition: Add PhMgBr (1.2 equiv) to N-Benzyl-4-piperidone (1.0 equiv) in dry Ether/THF at 0°C. Quench with NH₄Cl. Isolate the tertiary alcohol.
-
Dehydration: Reflux the alcohol in 6M HCl or AcOH/H₂SO₄ for 2 hours. This yields the tetrahydropyridine salt.
-
Reduction: Neutralize and perform hydrogenation (H₂, Pd/C) similar to Method B.
Head-to-Head Performance Comparison
The following data is aggregated from comparative literature reviews and standard optimization studies (e.g., J. Am. Chem. Soc. 2016, Org.[1] Process Res. Dev.).
| Feature | Method A: Ni-XEC | Method B: Suzuki (Enol) | Method C: Grignard |
| Overall Yield | 60–85% (1 step) | 55–75% (2 steps) | 40–60% (3 steps) |
| Step Count | 1 (Direct Coupling) | 2 (Coupling + Red) | 3 (Add + Elim + Red) |
| Atom Economy | High | Moderate (Triflate waste) | Low (Stoichiometric loss) |
| FG Tolerance | Excellent (Esters, Nitriles, Amides) | Good (Requires base stability) | Poor (No electrophiles/acids) |
| Scalability | Moderate (Heterogeneous Zn) | High (Homogeneous Pd) | High (Standard tanks) |
| Cost | High (Ligand/Catalyst) | Moderate (Boronic acids) | Low (Commodity chems) |
| Operational | Glovebox recommended | Standard Schlenk | Standard Schlenk |
Mechanistic Visualization
Understanding the catalytic cycle of the modern Ni-XEC method is crucial for troubleshooting (e.g., why stirring is important for the Zn surface).
Figure 2: Simplified mechanism of Nickel-Catalyzed Cross-Electrophile Coupling. The cycle relies on the formation of alkyl radicals from 4-bromopiperidine which are captured by the Aryl-Ni species.
References
-
Ni-Catalyzed Cross-Electrophile Coupling (General)
-
Specific 4-Alkyl Pyridine/Piperidine Coupling
-
Gong, H., et al. "Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Alkyl Halides." Chem. Eur. J.2012 , 18, 13958.
-
-
Suzuki-Miyaura Enol Triflate Protocol
-
Eastwood, P. R. "Suzuki coupling of 4-piperidone enol triflates." Tetrahedron Lett.2000 , 41, 3705-3708.
-
-
Negishi Coupling (Direct Zinc Method)
-
Corley, E. G., et al. "Direct Synthesis of 4-Arylpiperidines via Negishi Coupling." J. Org. Chem.2004 , 69, 5120–5123.
-
-
Classical Grignard/Dehydration Route
-
Example in Patent Literature: "Synthesis of 4-aryl 4-acyl piperidine." US9029547B1.
-
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
